2-Amino-6-chloroimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNVCGISXDBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677833 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887625-09-4 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-6-chloroimidazo[1,2-b]pyridazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-chloroimidazo[1,2-b]pyridazine
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1] This fused bicyclic system serves as a core component in the design of therapeutic agents targeting various diseases.[2] Derivatives of this scaffold have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and antiviral molecules.[3][4] This guide focuses on a specific derivative, this compound, providing a detailed overview of its chemical properties, synthesis, biological significance, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Chemical Properties
This compound is a solid compound at room temperature.[5] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity.
| Property | Value | Reference(s) |
| CAS Number | 887625-09-4 | [5][6] |
| Molecular Formula | C₆H₅ClN₄ | [5] |
| Molecular Weight | 168.58 g/mol | [5] |
| IUPAC Name | 6-chloroimidazo[1,2-b]pyridazin-2-amine | [5] |
| Canonical SMILES | NC1=CN2N=C(Cl)C=CC2=N1 | [5] |
| Physical State | Solid | [5] |
| Purity | Typically ≥95% | [5] |
Spectroscopic Data
While specific spectral data for this compound is not publicly available in detail, the following tables present expected characteristic peaks based on analyses of the imidazo[1,2-b]pyridazine core and related structures. These serve as a reference for researchers performing analytical characterization.
Table 2.1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~8.0 - 8.2 | d | H-7 |
| ~7.8 - 8.0 | s | H-3 |
| ~7.2 - 7.4 | d | H-8 |
| ~6.0 - 6.5 | s (broad) | -NH₂ (2H) |
Table 2.2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆
| Chemical Shift (δ ppm) | Assignment |
| ~155 - 160 | C-2 (C-NH₂) |
| ~140 - 145 | C-6 (C-Cl) |
| ~135 - 140 | C-8a |
| ~125 - 130 | C-7 |
| ~115 - 120 | C-8 |
| ~110 - 115 | C-3 |
Table 2.3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3500 | N-H stretch (Amine) |
| 3000 - 3100 | C-H stretch (Aromatic) |
| 1620 - 1650 | C=N stretch |
| 1500 - 1580 | Aromatic ring stretch |
| 1050 - 1100 | C-Cl stretch |
Table 2.4: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| ~168.02 | [M]⁺ (for ³⁵Cl isotope) |
| ~170.02 | [M]⁺ (for ³⁷Cl isotope) |
| ~169.03 | [M+H]⁺ (for ³⁵Cl isotope) |
| ~171.03 | [M+H]⁺ (for ³⁷Cl isotope) |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[3] For this compound, a common precursor is 3-amino-6-chloropyridazine.[7]
General Synthesis Workflow
The diagram below illustrates a typical synthetic route.
Caption: General synthetic pathway for imidazo[1,2-b]pyridazine derivatives.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure based on common methods for synthesizing related imidazo[1,2-b]pyridazine structures.[8]
-
Reaction Setup : To a solution of 3-Amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add an α-halocarbonyl reagent (e.g., bromoacetaldehyde or chloroacetone, 1.1 equivalents).[8]
-
Cyclization : Heat the reaction mixture under reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up : After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Neutralization & Extraction : Dissolve the resulting residue in water and neutralize with a mild base, such as a saturated sodium bicarbonate solution, to a pH of approximately 8-9. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterization : Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Biological Activity and Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in the development of kinase inhibitors. Derivatives have shown potent activity against several important signaling pathways implicated in cancer and inflammatory diseases.[9][10][11]
Inhibition of the JAK/STAT Pathway via TYK2
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[9] These compounds bind to the pseudokinase domain (JH2) of TYK2, which in turn suppresses the catalytic activity of the kinase domain (JH1).[9][12] This inhibition blocks the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type 1 Interferons, making it a promising strategy for treating autoimmune diseases.[12]
Caption: Inhibition of the TYK2-mediated JAK/STAT signaling cascade.
Inhibition of the PI3K/AKT/mTOR Pathway
Recent studies have also highlighted imidazo[1,2-b]pyridazine derivatives as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[10][11] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers and fibrotic diseases.[10][11] By targeting both PI3K and mTOR, these compounds can effectively shut down this pro-survival pathway.
Caption: Dual inhibition of the PI3K and mTOR signaling pathways.
Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reagents : Prepare assay buffer, recombinant human kinase (e.g., TYK2 or PI3K), appropriate substrate, and ATP.
-
Compound Preparation : Dissolve the test compound (this compound derivative) in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Assay Reaction : In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation : Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure remaining ATP.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a scaffold in drug discovery. Its chemical properties make it a versatile building block for synthesizing more complex molecules. The demonstrated ability of its derivatives to potently and selectively inhibit key signaling pathways, such as JAK/STAT and PI3K/AKT/mTOR, underscores its importance for researchers developing novel therapeutics for cancer, inflammatory disorders, and other diseases. The protocols and data presented in this guide provide a comprehensive technical resource for scientists working with this promising chemical entity.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 887625-09-4 [chemicalbook.com]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 2-Amino-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including kinase inhibitors for therapeutic applications.[1] This document details the key analytical techniques and experimental protocols used to confirm the molecular structure of this compound and provides insight into the biological relevance of this chemical class.
Introduction
This compound belongs to the imidazo[1,2-b]pyridazine family, a class of nitrogen-fused heterocyclic compounds.[2] This scaffold has garnered substantial attention in drug discovery due to its versatile biological activities, which include anti-inflammatory, antibacterial, anticancer, and antiparasitic properties.[1] Notably, the imidazo[1,2-b]pyridazine core is a key component of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor.[1] The specific substitution pattern of an amino group at the 2-position and a chlorine atom at the 6-position provides a valuable building block for the synthesis of diverse compound libraries. The elucidation of its precise chemical structure is fundamental for understanding its reactivity, structure-activity relationships (SAR), and potential as a lead compound in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for cataloging and retrieving information about the compound.
| Property | Value | Reference |
| CAS Number | 887625-09-4 | [3][4] |
| Molecular Formula | C₆H₅ClN₄ | [3] |
| Molecular Weight | 168.58 g/mol | [3] |
| IUPAC Name | 6-chloroimidazo[1,2-b]pyridazin-2-amine | [3] |
| Canonical SMILES | NC1=CN2N=C(Cl)C=CC2=N1 | [3] |
| InChI Key | VEHNVCGISXDBIG-UHFFFAOYSA-N | [3] |
| Physical State | Solid | [3] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-b]pyridazine ring system and the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the nitrogen atoms and the chlorine substituent.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table of Expected NMR Data (in DMSO-d₆)
| Data Type | Expected Chemical Shift (ppm) | Corresponding Nuclei |
| ¹H NMR | ~ 7.0 - 8.5 | Aromatic Protons (H2, H3, H7, H8) |
| ~ 5.0 - 6.0 | Amine Protons (-NH₂) | |
| ¹³C NMR | ~ 110 - 150 | Aromatic Carbons |
Note: Actual chemical shifts and coupling constants would need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Electrospray Ionization (ESI-MS): This technique is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Table of Expected Mass Spectrometry Data
| Technique | Expected m/z Ratio | Ion |
| ESI-MS | ~ 169.0 | [C₆H₅ClN₄+H]⁺ |
Note: The presence of the chlorine isotope (³⁷Cl) would result in a characteristic [M+H+2]⁺ peak at approximately m/z 171.0, with a relative intensity of about one-third of the [M+H]⁺ peak.
Experimental Protocols
Synthesis Workflow
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the cyclization of a substituted aminopyridazine with a two-carbon electrophile.[7] A common precursor for this synthesis is 6-chloropyridazin-3-amine.
Caption: General synthesis workflow for this compound.
Protocol for Precursor Synthesis (6-chloropyridazin-3-amine):
-
To 3,6-dichloropyridazine, add aqueous concentrated ammonium hydroxide.
-
Heat the mixture in a sealed vessel at approximately 110°C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
Protocol for Core Ring Formation (Illustrative for a related compound):
-
A mixture of 6-chloropyridazin-3-amine and an aqueous solution of chloroacetaldehyde is heated to 90°C for 5 hours.
-
Water is distilled off to yield the crude imidazo[1,2-b]pyridazine product.
-
Further purification can be achieved through recrystallization or column chromatography.
Analytical Characterization Protocol
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6]
Mass Spectrometry Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
Biological Activity and Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore for targeting protein kinases.[8] Derivatives have shown potent inhibitory activity against a range of kinases, including DYRKs, CLKs, PIM kinases, and ALK.[8][9][10][11] This inhibition can disrupt downstream signaling pathways that are often dysregulated in diseases like cancer.
Caption: Inhibition of a generic protein kinase signaling pathway by an imidazo[1,2-b]pyridazine derivative.
The mechanism of action for many imidazo[1,2-b]pyridazine-based drugs involves competitive binding to the ATP-binding pocket of the target kinase.[10] By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that contributes to disease progression.[12][13]
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and advanced spectroscopic techniques. The confirmed structure, characterized by its fused heterocyclic core and specific functional groups, serves as a critical foundation for its development in medicinal chemistry. The well-documented potential of the imidazo[1,2-b]pyridazine scaffold as a potent kinase inhibitor underscores the importance of this compound as a valuable intermediate for the design and synthesis of novel therapeutics targeting a wide array of human diseases. Further investigation into its specific biological targets and optimization of its structure will be crucial for realizing its full therapeutic potential.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 887625-09-4 [chemicalbook.com]
- 5. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
An In-depth Technical Guide to 2-Amino-6-chloroimidazo[1,2-b]pyridazine (CAS 887625-09-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications as a pivotal building block in the development of targeted therapeutics. Particular focus is given to its role in the synthesis of kinase inhibitors and its interaction with key signaling pathways.
Introduction
This compound is a versatile chemical intermediate built upon the privileged imidazo[1,2-b]pyridazine scaffold. This core structure is recognized for its favorable physicochemical properties, including improved solubility and binding affinity, making it a valuable component in the design of bioactive molecules. The presence of a chloro group at the 6-position and an amino group at the 2-position provides two reactive sites for further chemical modifications, enabling the construction of diverse compound libraries for drug discovery programs. Its utility has been demonstrated in the development of potent kinase inhibitors, highlighting its importance in oncology and other therapeutic areas.
Physicochemical Properties
A summary of the key physicochemical and analytical data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 887625-09-4 | --INVALID-LINK-- |
| Molecular Formula | C₆H₅ClN₄ | --INVALID-LINK-- |
| Molecular Weight | 168.58 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-chloroimidazo[1,2-b]pyridazin-2-amine | --INVALID-LINK-- |
| Canonical SMILES | NC1=CN2N=C(Cl)C=CC2=N1 | --INVALID-LINK-- |
| InChI Key | VEHNVCGISXDBIG-UHFFFAOYSA-N | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the amino group.
Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Intermediate)
Experimental Protocol:
-
Step 1: Synthesis of 6-chloropyridazin-3-amine. To a solution of 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed vessel, add concentrated aqueous ammonium hydroxide (100 mL). Heat the mixture at 110 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to 0 °C. Filter the resulting solid and wash with cold water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
-
Step 2: Cyclization to 6-chloroimidazo[1,2-b]pyridazine. A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours. The water is then distilled off to yield a brown-yellow solid. The crude product is stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
Synthesis of this compound
Experimental Protocol:
A common strategy for the introduction of the 2-amino group involves a two-step sequence: halogenation at the 2-position followed by nucleophilic substitution with an amine source.
-
Step 1: Bromination of 6-chloroimidazo[1,2-b]pyridazine. To a solution of 6-chloroimidazo[1,2-b]pyridazine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into water and the precipitate is collected by filtration to yield 2-bromo-6-chloroimidazo[1,2-b]pyridazine.
-
Step 2: Amination of 2-bromo-6-chloroimidazo[1,2-b]pyridazine. The 2-bromo-6-chloroimidazo[1,2-b]pyridazine is dissolved in a suitable solvent like dioxane or DMF in a sealed tube. An excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, is added. The mixture is heated at a temperature ranging from 100 to 150 °C for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of several clinically relevant molecules, most notably the multi-targeted kinase inhibitor, Ponatinib.
Role in the Synthesis of Ponatinib
Ponatinib is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The synthesis of Ponatinib utilizes this compound as a key building block, where the 2-amino group is essential for subsequent coupling reactions to construct the final complex molecule.
Caption: Logical flow of Ponatinib synthesis from the core intermediate.
Inhibition of Signaling Pathways
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated inhibitory activity against various kinases, playing a role in modulating key cellular signaling pathways implicated in cancer and inflammation.
The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers. Inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed to target this pathway.
Caption: Inhibition of the ALK signaling pathway.
The I-kappa B kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is involved in inflammatory responses and cell survival. Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of IKKβ.
Caption: Inhibition of the IKKβ/NF-κB signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic importance is underscored by its application in the synthesis of the potent kinase inhibitor Ponatinib and its potential for generating novel therapeutics targeting critical signaling pathways in cancer and inflammatory diseases. The synthetic routes and biological contexts provided in this guide are intended to facilitate further research and development efforts in leveraging this privileged scaffold for the discovery of new and effective medicines.
An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 2-Amino-6-chloroimidazo[1,2-b]pyridazine. This molecule serves as a crucial scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This document details the primary synthetic route, experimental protocols, and relevant biological context, including its role in inhibiting key signaling pathways.
Core Synthesis Pathway
The most direct and efficient synthesis of this compound involves a one-pot cyclization reaction. The key starting material is 3-amino-6-chloropyridazine, which undergoes condensation with cyanogen bromide. This reaction directly introduces the 2-amino group and facilitates the formation of the fused imidazole ring.
The proposed reaction mechanism proceeds through the initial nucleophilic attack of the endocyclic nitrogen of the pyridazine ring onto the carbon of cyanogen bromide, followed by an intramolecular cyclization involving the exocyclic amino group. This process leads to the formation of the stable, aromatic imidazo[1,2-b]pyridazine ring system.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound via the cyanogen bromide route is not extensively documented in publicly available literature, a general procedure can be adapted from the synthesis of analogous 2-amino-imidazo-fused heterocycles.[1]
Materials:
-
3-Amino-6-chloropyridazine
-
Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)
-
Anhydrous ethanol or water
-
Sodium bicarbonate or other suitable base
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as anhydrous ethanol or water.
-
Reagent Addition: Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral or slightly basic.
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 3-Amino-6-chloropyridazine
| Property | Value |
| CAS Number | 5469-69-2 |
| Molecular Formula | C₄H₄ClN₃ |
| Molecular Weight | 129.55 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 185-189 °C |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 887625-09-4 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol [2] |
| Appearance | Solid[2] |
| Purity | Typically >95%[2] |
Biological Context and Signaling Pathway Inhibition
Derivatives of the imidazo[1,2-b]pyridazine scaffold have emerged as potent and selective inhibitors of various kinases, playing a crucial role in drug discovery and development. A significant target for this class of compounds is Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[2][3][4][5][6]
Tyk2 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[6] These signaling cascades are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The binding of these cytokines to their respective receptors leads to the activation of Tyk2, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.
Imidazo[1,2-b]pyridazine-based inhibitors act as allosteric inhibitors by binding to the pseudokinase (JH2) domain of Tyk2.[2][3] This binding event stabilizes an inactive conformation of the kinase, thereby preventing the activation of the catalytic (JH1) domain and subsequent downstream signaling.
This guide provides a foundational understanding of the synthesis and biological relevance of this compound. The straightforward synthetic route and the significant therapeutic potential of its derivatives make this scaffold an area of active investigation in the field of drug development. Further research into optimizing the synthesis and exploring the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Core Scaffold for Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, derivatives of this scaffold have shown significant promise as potent kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer and autoimmune diseases. This technical guide provides a comprehensive overview of the synthesis of a key starting material, 2-amino-6-chloroimidazo[1,2-b]pyridazine, intended to aid researchers and drug development professionals in the design and execution of novel therapeutic agents.
Synthetic Pathways to the Imidazo[1,2-b]pyridazine Core
The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through the condensation of a 3-aminopyridazine derivative with a suitable two-carbon electrophilic synthon. For the synthesis of the target molecule, this compound, the key starting materials are 3,6-dichloropyridazine and a reagent that provides the C2-amino functionality.
Preparation of the Key Intermediate: 3-Amino-6-chloropyridazine
The precursor, 3-amino-6-chloropyridazine, is readily synthesized from the commercially available 3,6-dichloropyridazine. The process involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amino group.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
-
Materials: 3,6-dichloropyridazine, concentrated aqueous ammonium hydroxide, ethanol (optional).
-
Procedure: A mixture of 3,6-dichloropyridazine and a significant excess of concentrated aqueous ammonium hydroxide is heated in a sealed vessel (e.g., a stainless steel bomb or a sealed pressure tube) at a temperature ranging from 110-180°C for 12-26 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to 0°C to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-amino-6-chloropyridazine as a pale-yellow solid. The use of a co-solvent such as ethanol is also reported.[1]
-
Purification: The crude product can be further purified by recrystallization or silica gel column chromatography.[1]
Cyclization to form this compound
The formation of the imidazole ring onto the pyridazine core to yield the target compound can be achieved by reacting 3-amino-6-chloropyridazine with a two-carbon synthon that introduces the C2-amino group. While various reagents can be envisioned, a common strategy for introducing a C2-amino group in related heterocyclic systems involves the use of cyanogen bromide or bromoacetonitrile.
Proposed Experimental Protocol: Synthesis of this compound
-
Materials: 3-amino-6-chloropyridazine, bromoacetonitrile (or cyanogen bromide), a suitable solvent (e.g., ethanol, isopropanol, or DMF), and a base (e.g., sodium bicarbonate or triethylamine).
-
Procedure: To a solution of 3-amino-6-chloropyridazine in a suitable solvent, the two-carbon synthon (e.g., bromoacetonitrile) is added. The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification can be achieved by trituration with a suitable solvent (e.g., diethyl ether), followed by filtration, or by column chromatography on silica gel.
Quantitative Data
The following tables summarize key quantitative data for the starting materials and the target compound.
Table 1: Properties of Starting Materials and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | White to off-white solid | ≥98% |
| 3-Amino-6-chloropyridazine | 5469-69-2 | C₄H₄ClN₃ | 129.55 | Light brown to brown powder | ≥98.0% (HPLC)[2] |
| This compound | 887625-09-4 | C₆H₅ClN₄ | 168.58 | Solid | 95%[3] |
Table 2: Summary of a Representative Synthesis of 3-Amino-6-chloropyridazine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| 3,6-Dichloropyridazine | Conc. aq. NH₄OH | Water/Ethanol | 110-180 | 12-26 | High | - |
Visualization of Synthetic Workflow and Biological Context
The following diagrams illustrate the synthetic pathway and the biological signaling pathways where derivatives of this compound have shown significant activity.
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and Tyrosine Kinase 2 (Tyk2).
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with oncogenic activity, particularly in non-small cell lung cancer (NSCLC).[4][5] These fusion proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[4] ALK inhibitors block the kinase activity of the ALK fusion protein, thereby inhibiting these downstream signals.[6]
Tyrosine Kinase 2 (Tyk2) Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[7] It plays a crucial role in the signaling of several cytokines, including interleukins (IL-12, IL-23) and type I interferons, which are key players in autoimmune and inflammatory diseases.[7][8] Tyk2 inhibitors block the kinase activity of Tyk2, thereby preventing the phosphorylation and activation of downstream STAT proteins and mitigating the pro-inflammatory immune response.[7]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The synthetic routes outlined in this guide are robust and scalable, providing a solid foundation for researchers in the field of drug discovery. The provided experimental protocols and data, combined with an understanding of the relevant biological pathways, will empower scientists to design and synthesize novel imidazo[1,2-b]pyridazine derivatives with enhanced therapeutic potential.
References
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
The Diverse Biological Activities of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic system is a key pharmacophore in numerous compounds with potential therapeutic applications, ranging from oncology to inflammatory and infectious diseases. This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-b]pyridazine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-b]pyridazine derivatives against various cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Mps1 Inhibitors | |||
| 27f | Mps1 (cellular) | 0.0007 | [1] |
| 27f | A549 (Lung Cancer) | 0.006 | [1] |
| PI3K/mTOR Inhibitors | |||
| 11 | PI3Kα | 94.9% inhibition at 0.001 µM | [2] |
| 11 | mTOR | 42.99% inhibition at 0.001 µM | [2] |
| 11 | MRC-5 (Lung Fibroblast) | 0.380 | [2] |
| 11 | Mlg2908 (Mouse Lung Fibroblast) | 0.090 | [2] |
| A17 | mTOR | 0.067 | |
| A18 | mTOR | 0.062 | |
| A15-A24 | A549 (Lung Cancer) | 0.02 - 20.7 | |
| A15-A24 | H460 (Lung Cancer) | 0.02 - 20.7 | |
| PIM Kinase Inhibitors | |||
| K00135 | MV4;11 (Leukemia) | ~5 | [3] |
| K00135 | RS4;11 (Leukemia) | ~7.5 | [3] |
| Other Anticancer Activity | |||
| 4e | MCF-7 (Breast Cancer) | 9 | [4] |
| 4f | MCF-7 (Breast Cancer) | 7.8 | [4] |
| 4e | SK-MEL-28 (Melanoma) | ~8 | [4] |
| 4f | SK-MEL-28 (Melanoma) | ~9.5 | [4] |
| 4f | B16-F10 (Melanoma) | 10.8 | [4] |
Signaling Pathways
Mps1 Kinase Inhibition: Monopolar spindle 1 (Mps1) is a critical kinase involved in the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during mitosis.[1] Inhibition of Mps1 by imidazo[1,2-b]pyridazine derivatives leads to mitotic arrest and subsequent apoptosis in cancer cells.
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[5][6][7][8] Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-b]pyridazine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[2]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Imidazo[1,2-b]pyridazine derivatives have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| TYK2 Inhibitors | |||
| 7 | TYK2 JH2 | > 2 | [9] |
| 29 | TYK2 JH2 | Potent (specific value not in abstract) | [9] |
| 6 | TYK2 JH2 | Ki = 0.086 nM | [10] |
| 6q-t | TYK2 JH2 | Ki = 0.015 - 0.035 nM | [10] |
| TNF-α Inhibitors | |||
| 8q | TNF-α production | 0.9 | [11] |
| 8w | TNF-α production | 0.4 | [11] |
Signaling Pathways
TYK2 Signaling Inhibition: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in signaling pathways of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[9][12] Imidazo[1,2-b]pyridazine derivatives can act as allosteric inhibitors by binding to the pseudokinase (JH2) domain of TYK2, thereby suppressing its catalytic activity.[9][10]
IKKβ Signaling Inhibition: IκB kinase β (IKKβ) is a key kinase in the NF-κB signaling pathway, which is a central regulator of inflammation.[13][14][15] Inhibition of IKKβ by imidazo[1,2-b]pyridazine derivatives can block the activation of NF-κB and subsequent expression of pro-inflammatory genes.[16]
Antiviral and Antibacterial Activity
Derivatives of imidazo[1,2-b]pyridazine have also been investigated for their potential to combat infectious diseases.
Quantitative Data: Antiviral and Antibacterial Activity
| Compound | Target/Organism | EC50/MIC | Reference |
| Antiviral | |||
| 7b | Picornaviruses (HRV-14) | Potent (specific value not in abstract) | [17] |
| Antibacterial | |||
| Not specified | S. aureus | Not specified | |
| Not specified | E. coli | Not specified |
Experimental Protocols
Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives
A general synthetic route involves a two-step process starting with the condensation of 3-amino-6-chloropyridazine with 2-bromoacetophenone, followed by a reduction reaction.[18]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.
Protocol:
-
Cell Monolayer: Seed host cells (e.g., HeLa) in 6-well plates to form a confluent monolayer.
-
Virus Incubation: Incubate a known titer of the virus (e.g., picornavirus) with serial dilutions of the imidazo[1,2-b]pyridazine derivative for 1 hour.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antiviral effects, underscore the importance of this heterocyclic system in modern drug discovery. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and improved drug candidates based on this remarkable core structure.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-[Formula: see text]]pyridazines as inhibitors of TNF-[Formula: see text] production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-<i>b</i>]pyridazine Derivatives Bearing Sulfonamides - ProQuest [proquest.com]
Discovery of novel imidazo[1,2-b]pyridazine compounds
An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-b]pyridazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Its structure, being isosteric to purines, allows it to interact with a wide range of biological targets, leading to applications in various therapeutic areas.[3] Compounds incorporating this framework have been investigated as anticancer, anti-inflammatory, antiviral, antibacterial, antiparasitic, and neuroprotective agents.[1][2] Notably, the successful development of the kinase inhibitor Ponatinib, which features this core structure, has spurred further interest in exploring novel derivatives for therapeutic use.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel imidazo[1,2-b]pyridazine compounds, supported by detailed experimental protocols and data.
General Synthesis Strategies
The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction. A prevalent method involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[4] The halogen on the pyridazine ring is crucial for ensuring the alkylation occurs at the correct ring nitrogen, facilitating the desired bicyclic product formation.[4]
Beyond this classical approach, modern synthetic methods, particularly transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), have been extensively employed to functionalize the imidazo[1,2-b]pyridazine scaffold, allowing for the creation of diverse chemical libraries for drug discovery.[3][5]
General Synthesis Workflow
Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.
Therapeutic Applications and Biological Activity
The versatility of the imidazo[1,2-b]pyridazine scaffold has led to its exploration in multiple disease contexts.
Oncology
Imidazo[1,2-b]pyridazines have shown significant promise as anticancer agents, primarily by targeting key signaling kinases.
-
PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer and fibrosis.[6][7] Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[6][7] For instance, compound 11 from a recent study demonstrated potent inhibition of PI3Kα (94.9% at 1 nM) and mTOR (42.99% at 1 nM), along with nanomolar antiproliferative effects in pulmonary fibroblasts.[6]
-
ALK Inhibition: Anaplastic lymphoma kinase (ALK) is a validated target in certain non-small cell lung cancers (NSCLCs).[8] Researchers have designed imidazo[1,2-b]pyridazine-based macrocyclic derivatives to overcome resistance to existing ALK inhibitors, including the challenging G1202R mutation.[8] Compound O-10 showed potent enzymatic inhibition against wild-type ALK (IC₅₀ = 2.6 nM) and clinically relevant mutants like ALKG1202R (IC₅₀ = 6.4 nM).[8]
-
BTK Inhibition: Bruton's tyrosine kinase (BTK) is essential for B cell signaling and a key target in B cell malignancies.[9] A covalent imidazo[1,2-b]pyridazine inhibitor, compound 22 (TM471-1), displayed potent BTK inhibition (IC₅₀ = 1.3 nM) with excellent kinase selectivity and demonstrated complete tumor regression in a xenograft model.[9]
-
Mps1 Inhibition: Monopolar spindle 1 (Mps1) kinase is a target in oncology due to its high expression in cancer cells.[10] Optimization of an initial hit led to the discovery of the imidazo[1,2-b]pyridazine derivative 27f , an extremely potent and selective Mps1 inhibitor (cellular Mps1 IC₅₀ = 0.70 nM) with significant antiproliferative activity against various cancer cell lines.[10]
Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-b]pyridazine compounds.
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line / Assay | Reference |
| 11 | PI3Kα / mTOR | 0.380 & 0.090 µM (antiproliferative) | Pulmonary Fibroblasts | [6] |
| O-10 | ALKWT | 2.6 | Enzymatic Assay | [8] |
| O-10 | ALKG1202R | 6.4 | Enzymatic Assay | [8] |
| 22 | BTK | 1.3 | Enzymatic Assay | [9] |
| 27f | Mps1 | 0.70 | Cellular Mps1 Assay | [10] |
| 27f | (Antiproliferative) | 6.0 | A549 Cancer Cells | [10] |
Neurodegenerative Diseases
-
β-Amyloid Plaque Imaging: Imidazo[1,2-b]pyridazines have been developed as ligands for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease.[4] These compounds serve as potential positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain.[4] Structure-activity relationship (SAR) studies showed that a 2-(4'-Dimethylaminophenyl) group was beneficial for high binding affinity, with compound 4 exhibiting a Kᵢ of 11.0 nM.[4]
| Compound ID | Substitution Pattern | Kᵢ (nM) | Reference |
| 3 | 2-(4'-N,N-dimethylaminophenyl)-6-methoxy | 24.3 | [4] |
| 4 | 2-(4'-N,N-dimethylaminophenyl)-6-(methylthio) | 11.0 | [4] |
| 5 | 2-(4'-N,N-dimethylaminophenyl)-6-(2-fluoroethoxy) | 129.2 | [4] |
Antiviral Activity
-
Picornavirus Inhibition: A series of 2-aminoimidazo[1,2-b]pyridazines were identified as a novel class of inhibitors against human picornaviruses, including human rhinovirus (HRV), poliovirus, and coxsackieviruses.[11][12][13] SAR studies indicated that an oxime linker between the core and a phenyl moiety was favorable for activity, and the E geometry of the oxime was critical.[12] Compound 7b demonstrated potent, broad-spectrum activity against a panel of rhinoviruses and enteroviruses.[12]
| Compound ID | Key Structural Feature | IC₅₀ (µg/mL) | Reference |
| (E)-7d | Oxime linker (E isomer) | 0.04 | [12] |
| (Z)-7d | Oxime linker (Z isomer) | > 10 | [12] |
| (E)-13b | Vinyl carboxamide linker | 0.28 | [12] |
Immuno-inflammatory Diseases
-
Tyk2 Inhibition: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[14] Imidazo[1,2-b]pyridazines have been discovered as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2, thereby suppressing cytokine-mediated activation.[14][15] This offers a selective mechanism to treat various immuno-inflammatory diseases.[14]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 14. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action of 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloroimidazo[1,2-b]pyridazine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its favorable physicochemical properties, including improved solubility and binding affinity, make it a privileged structure in the design of targeted therapies. While the core compound itself is primarily a chemical intermediate, its derivatives have demonstrated a broad range of biological activities by modulating key cellular pathways implicated in various diseases. This technical guide provides an in-depth overview of the core mechanisms of action of prominent this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Kinase Inhibition: A Primary Modality of Action
A major therapeutic application of the imidazo[1,2-b]pyridazine scaffold is in the development of kinase inhibitors. These derivatives have been shown to target various kinases involved in cancer and inflammatory diseases.
Tyrosine Kinase 2 (Tyk2) Inhibition
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons (IFNα, IFNβ), which are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[1]
Tyk2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold typically function by binding to the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition prevents the conformational changes required for the activation of the adjacent kinase (JH1) domain, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This disruption of the JAK-STAT signaling pathway ultimately leads to the suppression of inflammatory responses.
Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Phosphoinositide 3-Kinase (PI3K) Inhibition
Certain derivatives of the related imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[2] The structural similarities suggest that the imidazo[1,2-b]pyridazine scaffold could also be a promising starting point for the development of PI3K inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
PI3K inhibitors typically bind to the ATP-binding pocket of the kinase domain of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors such as AKT and mTOR, ultimately resulting in the inhibition of cell growth and induction of apoptosis in cancer cells.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activities of representative imidazo[1,2-b]pyridazine and related imidazo-pyridine derivatives against their respective kinase targets.
| Compound Class | Target | IC50 (µM) | Cell Line | Reference |
| Imidazo[1,2-a]pyridine Derivative | PI3K p110α | 0.67 | - | [2] |
| Optimized Imidazo[1,2-a]pyridine Derivative | PI3K p110α | 0.0018 | - | [2] |
| Thiazole-substituted Imidazo[1,2-a]pyridine | PI3K p110α | 0.0028 | - | [2] |
| Thiazole-substituted Imidazo[1,2-a]pyridine | A375 cell proliferation | 0.14 | A375 | [2] |
| Thiazole-substituted Imidazo[1,2-a]pyridine | HeLa cell proliferation | 0.21 | HeLa | [2] |
| 3-aminoimidazole[1,2-α]pyridine (Compound 12) | HT-29 cell line | 4.15 ± 2.93 | HT-29 | [3] |
| 3-aminoimidazole[1,2-α]pyridine (Compound 14) | B16F10 cell line | 21.75 ± 0.81 | B16F10 | [3] |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | T. b. brucei | 0.38 | - | [4] |
Antiviral and Antiparasitic Activity
Human Picornavirus Inhibition
Derivatives of 2-aminoimidazo[1,2-b]pyridazine have been identified as potent inhibitors of human picornaviruses, including rhinoviruses and enteroviruses.[5]
The precise mechanism of action is not fully elucidated but is believed to involve the inhibition of viral replication. Structure-activity relationship (SAR) studies have highlighted the importance of the linker between the phenyl and imidazopyridazine moieties for antiviral activity.[5]
Antiparasitic Activity
Nitro-substituted imidazo[1,2-b]pyridazine derivatives have demonstrated in vitro activity against kinetoplastid parasites such as Leishmania donovani and Trypanosoma brucei brucei.[4]
The mechanism of action for these antiparasitic compounds is still under investigation but may involve the targeting of essential parasite-specific enzymes or pathways.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against a specific kinase is a scintillation proximity assay.
Caption: General workflow for a kinase inhibition scintillation proximity assay.
Cell Proliferation Assay
The effect of compounds on cell viability and proliferation is often assessed using an MTS assay.
-
Cell Seeding: Cancer cell lines (e.g., HT-29, B16F10) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well and incubated for a further 1-4 hours.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The this compound scaffold is a valuable starting point for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated potent activity as inhibitors of key kinases such as Tyk2 and PI3K, highlighting their potential in the treatment of cancer and inflammatory diseases. Furthermore, the scaffold has shown promise in the development of novel antiviral and antiparasitic drugs. The continued exploration of the chemical space around this privileged core is likely to yield new and improved therapeutic candidates with well-defined mechanisms of action.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 5. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Amino-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active imidazopyridazine derivatives.[1][2] Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide addresses the need for a consolidated reference for the spectroscopic properties of this molecule.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds reported in the literature.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.5 - 7.8 | d | 1H | H-7 | Expected to be a doublet due to coupling with H-8. |
| ~ 6.8 - 7.1 | d | 1H | H-8 | Expected to be a doublet due to coupling with H-7. |
| ~ 7.2 - 7.4 | s | 1H | H-3 | Expected to be a singlet. |
| ~ 5.5 - 6.5 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with solvent and concentration. Exchangeable with D₂O. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 150 - 155 | C-2 | Carbon bearing the amino group. |
| ~ 140 - 145 | C-6 | Carbon bearing the chloro group. |
| ~ 135 - 140 | C-8a | Bridgehead carbon. |
| ~ 120 - 125 | C-7 | |
| ~ 115 - 120 | C-8 | |
| ~ 110 - 115 | C-3 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |
| 1650 - 1600 | Medium-Strong | N-H bending (scissoring) of the amino group |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching of the aromatic rings |
| 1200 - 1000 | Medium-Strong | C-N stretching |
| 850 - 750 | Strong | C-Cl stretching |
| 850 - 800 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 168.02 | [M]⁺ | Molecular ion (for ³⁵Cl isotope) |
| 170.02 | [M+2]⁺ | Isotopic peak for ³⁷Cl (approximately 1/3 the intensity of the M⁺ peak) |
| 141 | [M-HCN]⁺ | Potential fragmentation pattern |
| 133 | [M-Cl]⁺ | Loss of chlorine radical |
Molecular Formula: C₆H₅ClN₄, Molecular Weight: 168.58 g/mol [4]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above. These methods are based on standard laboratory practices for the analysis of heterocyclic organic compounds.[5][6][7]
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and can influence chemical shifts.[8]
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[6]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : A variety of mass spectrometers can be used, with common ionization techniques being Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.[5]
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. rsc.org [rsc.org]
- 6. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. mdpi.com [mdpi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In Vitro Evaluation of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro evaluation of the imidazo[1,2-b]pyridazine scaffold, with a focus on methodologies applicable to the specific compound 2-Amino-6-chloroimidazo[1,2-b]pyridazine. While direct in vitro evaluation data for this compound is not extensively available in the public domain, this document synthesizes findings from closely related analogues to offer a robust framework for its assessment. The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of approved drugs such as the kinase inhibitor ponatinib, and is under investigation for a wide range of therapeutic applications including oncology, infectious diseases, and neurological disorders.[1][2]
Quantitative Biological Activities of Imidazo[1,2-b]pyridazine Derivatives
The following tables summarize the in vitro biological activities of various substituted imidazo[1,2-b]pyridazine derivatives, demonstrating the broad therapeutic potential of this scaffold. These data serve as a benchmark for the anticipated activities of this compound and can guide assay selection and development.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase(s) | IC50 Values | Reference |
| (R)-2-phenylpyrrolidine substituted imidazopyridazines | TRKA, TRKB, TRKC | 0.004–5.91 μM | [3] |
| Imidazopyridazine thiazolidinedione conjugates | Pim-1, Pim-2, Pim-3 | 0.016–0.11 μM | [3] |
| Imidazopyridazine derivatives | PfCDPK1 | 0.011 µM | [4] |
| Imidazopyridazine derivative 17 | DYRK1A | Potent Inhibition | [5] |
| Imidazopyridazine derivatives | MNK1/2 | Potent Inhibition | [6] |
Table 2: Anticancer and Cytotoxic Activity
| Cell Line | Compound Class/Specific Compound | IC50 / % Inhibition | Reference |
| IMR-32 (Neuroblastoma) | Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine (5h) | >43% cell death at 100 μM | [6] |
| DU-145 (Prostate Cancer) | Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine (5h) | 6-fold cell death at 100 μM | [6] |
| 14 Cancer Cell Lines | Imidazopyridazine derivative 17 | 6–320 nM | [3][4] |
| Hep-2, HepG2, MCF-7, A375 | 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | 11-13 µM | [7] |
| MCF-7, HT-29 | Aryl hydrazone derivative (7d) | 13.4-22.6 µM | [8] |
Table 3: Other Biological Activities
| Target/Assay | Compound Class/Specific Compound | IC50 / Ki / % Inhibition | Reference |
| Acetylcholinesterase (AChE) | Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine (5c, 5h) | 40–50 nM | [6] |
| TNF-α production (LPS-mediated) | 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides (5u, 5v) | 0.3-0.5 µM | [9] |
| Aβ1−40 plaque binding | 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) | Ki = 11.0 nM | [10] |
| Plasmodium falciparum (K1 and NF54 strains) | Imidazopyridazine derivative 39 | 6.8 nM and 7.3 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of novel compounds. Below are representative protocols for key assays relevant to the imidazo[1,2-b]pyridazine scaffold.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2, A375) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Generic TR-FRET Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to screen for kinase inhibitors.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% BSA, 0.01% Tween-20).[5]
-
Compound Dispensing: Serially dilute the test compound in DMSO and dispense into a 384-well plate.[5]
-
Kinase Reaction Mixture: Prepare a mixture containing the target kinase (e.g., DYRK1A tagged with a FRET donor like terbium cryptate), a fluorescent tracer molecule that binds to the ATP pocket, and the appropriate buffer.[5]
-
Assay Initiation: Add the kinase reaction mixture to the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1.5 hours) to allow the binding reaction to reach equilibrium.[5]
-
FRET Measurement: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the FRET ratio against the compound concentration.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro evaluation and a representative signaling pathway often targeted by imidazo[1,2-b]pyridazine derivatives.
References
- 1. This compound | 887625-09-4 | Benchchem [benchchem.com]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Synthesis and in vitro evaluations of 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamide's as an inhibitor of TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-Amino-6-chloroimidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its versatile structure serves as a key building block for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the potential therapeutic targets of compounds derived from this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Overview of the Therapeutic Landscape
Derivatives of the imidazo[1,2-b]pyridazine nucleus have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery programs targeting a variety of diseases. The primary therapeutic areas of interest include oncology, neurodegenerative disorders, and inflammatory conditions. The key molecular targets identified for these compounds are predominantly protein kinases, which are critical regulators of cellular processes often dysregulated in disease. Additionally, non-kinase targets such as β-amyloid plaques, implicated in Alzheimer's disease, have also been explored.
Key Therapeutic Targets and Quantitative Data
The following tables summarize the key therapeutic targets for which imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity. The data presented includes half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a quantitative measure of their potency.
Protein Kinase Inhibitors
| Target Kinase | Compound/Derivative Reference | IC50 / Ki (nM) | Assay Type | Reference |
| DYRK1A | Compound 17 (imidazo[1,2-b]pyridazine derivative) | IC50: 50 | Cellular Assay | [1] |
| Harmine | IC50: 33-107 | In vitro kinase, ELISA | [2] | |
| CLK1 | Compound 20a (3,6-disubstituted imidazo[1,2-b]pyridazine) | IC50: 82 | Kinase Assay | [3] |
| PIM1 | K00135 (imidazo[1,2-b]pyridazine derivative) | Ki: 91 | Biochemical Assay | [4] |
| mTOR | Compound A18 (imidazo[1,2-b]pyridazine diaryl urea) | IC50: 62 | SRB Assay | [5] |
| Compound A17 (imidazo[1,2-b]pyridazine diaryl urea) | IC50: 67 | SRB Assay | [5] | |
| IKKβ | Hit 4 (imidazo[1,2-b]pyridazine derivative) | IC50: 3 | Biochemical Assay | [6] |
| BTK | Compound 22 (TM471-1) | IC50: 1.3 | Biochemical Assay | [7] |
| PI3K p110α | Compound 2g (imidazo[1,2-a]pyridine derivative) | IC50: 1.8 | Scintillation Proximity Assay | [8] |
| Thiazole derivative 12 | IC50: 2.8 | Scintillation Proximity Assay | [8] |
Non-Kinase Targets
| Target | Compound/Derivative Reference | Ki (nM) | Assay Type | Reference |
| β-Amyloid Plaques | 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) | 11.0 | In vitro binding assay with synthetic Aβ1-40 aggregates | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of imidazo[1,2-b]pyridazine derivatives are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for some of the identified kinase targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. promega.com [promega.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. PI3K (p110α/p85α) Protocol [promega.ca]
Methodological & Application
Synthesis Protocol for 2-Amino-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a key structural motif in various biologically active molecules. The presence of a chlorine atom at the 6-position and an amino group at the 2-position offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for screening and lead optimization. The protocol described herein is based on the well-established condensation reaction between a substituted aminopyridazine and a suitable two-carbon synthon.
Synthesis Scheme
The synthesis of this compound can be achieved through a two-step process starting from 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to introduce an amino group at the 3-position, followed by a cyclization reaction to form the fused imidazole ring.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
3,6-Dichloropyridazine is reacted with aqueous ammonia at elevated temperature and pressure to selectively replace one of the chlorine atoms with an amino group.
Step 2: Synthesis of this compound
The resulting 3-Amino-6-chloropyridazine is then cyclized using a reagent that provides the C2 carbon and the amino functionality. A plausible and documented method for the analogous synthesis of 2-amino-imidazo-fused heterocycles involves the use of cyanogen bromide (BrCN).[1] This reagent facilitates the formation of the imidazole ring, incorporating the amino group at the 2-position.
Data Presentation
Table 1: Reactants and Reagents for the Synthesis of 3-Amino-6-chloropyridazine
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 0.1 | 14.9 g |
| Aqueous Ammonia (28%) | NH₃·H₂O | 35.05 | 1.0 | 125 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 50 mL |
Table 2: Reaction Conditions for the Synthesis of 3-Amino-6-chloropyridazine
| Parameter | Value |
| Temperature | 120-130 °C |
| Pressure | Sealed vessel |
| Reaction Time | 12 hours |
| Solvent | Water/Ethanol |
| Purification | Recrystallization |
| Expected Yield | 70-80% |
Table 3: Reactants and Reagents for the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 129.55 | 0.05 | 6.48 g |
| Cyanogen Bromide | CBrN | 105.92 | 0.055 | 5.82 g |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 0.1 | 8.4 g |
| Ethanol | C₂H₅OH | 46.07 | - | 100 mL |
Table 4: Reaction Conditions for the Synthesis of this compound
| Parameter | Value |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-8 hours |
| Solvent | Ethanol |
| Purification | Column Chromatography |
| Expected Yield | 50-60% |
Experimental Protocols
Synthesis of 3-Amino-6-chloropyridazine
-
In a high-pressure reaction vessel, combine 3,6-dichloropyridazine (14.9 g, 0.1 mol), aqueous ammonia (28%, 125 mL, approx. 1.0 mol), and ethanol (50 mL).
-
Seal the vessel and heat the mixture to 120-130 °C with stirring for 12 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Cool the remaining aqueous solution in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Amino-6-chloropyridazine.
Synthesis of this compound
-
To a solution of 3-Amino-6-chloropyridazine (6.48 g, 0.05 mol) in ethanol (100 mL) in a round-bottom flask, add sodium bicarbonate (8.4 g, 0.1 mol).
-
Carefully add cyanogen bromide (5.82 g, 0.055 mol) portion-wise to the stirred suspension. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 2-Amino-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-6-chloroimidazo[1,2-b]pyridazine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors for therapeutic applications.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-b]pyridazine ring system. This reaction is characterized by its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[2]
The 2-amino group on the imidazo[1,2-b]pyridazine core is a key feature for biological activity, often involved in crucial hydrogen bonding interactions with target proteins. The chlorine atom at the 6-position serves as a versatile handle for the introduction of molecular diversity through cross-coupling reactions.
Applications in Drug Development
Derivatives of 2-Amino-6-arylimidazo[1,2-b]pyridazine have shown significant potential as inhibitors of several important protein kinases, making them attractive candidates for drug discovery programs.
Kinase Inhibitor Development:
-
PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors.[3] PIM kinases are downstream of the JAK/STAT signaling pathway and promote cell survival and proliferation by phosphorylating pro-apoptotic proteins such as BAD and regulating the cell cycle.[4][5]
-
TYK2 (Tyrosine Kinase 2): This class of compounds has also been explored as allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family.[2][6] TYK2 is a key mediator of signaling for pro-inflammatory cytokines like IL-12, IL-23, and Type 1 interferons, making it a promising target for autoimmune and inflammatory diseases.[6][7]
-
TAK1 (TGF-β-activated kinase 1): Substituted imidazo[1,2-b]pyridazines have been discovered as inhibitors of TAK1, a kinase involved in inflammatory and immune responses.[8] TAK1 is activated by various stimuli, including TNF-α and IL-1β, and in turn activates downstream pathways such as NF-κB and p38/JNK MAP kinases.[9][10]
The ability to readily diversify the 6-position of the 2-Amino-imidazo[1,2-b]pyridazine scaffold via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of these kinase inhibitors.
Suzuki Coupling Reaction: Data and Protocols
The following section provides representative quantitative data and a detailed experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. The data is based on reactions performed on structurally similar 6-chloroimidazo[1,2-b]pyridazine derivatives.
Table 1: Representative Suzuki Coupling Reactions and Yields
| Entry | Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 24 | 65 |
| 5 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.5) | t-BuOH/H₂O (5:1) | 100 | 18 | 72 |
Note: Yields are for isolated products and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-6-aryl-imidazo[1,2-b]pyridazine.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and other appropriate analytical techniques to confirm its identity and purity.
Visualizations
Reaction Scheme and Catalytic Cycle
Caption: Suzuki-Miyaura cross-coupling of this compound.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
PIM Kinase Signaling Pathway
Caption: Simplified PIM kinase signaling pathway and inhibition.
TYK2/TAK1 Signaling Pathways
Caption: Overview of TYK2 and TAK1 inflammatory signaling pathways.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2-Amino-6-chloroimidazo[1,2-b]pyridazine. This reaction is a powerful tool for the synthesis of novel 2,6-diaminoimidazo[1,2-b]pyridazine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[1][2] This methodology is particularly valuable for the synthesis of arylamines from aryl halides under relatively mild conditions, offering significant advantages over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1] The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse amino functionalities at the 6-position through Buchwald-Hartwig amination opens up vast possibilities for the generation of new chemical entities with diverse pharmacological profiles.[3][4]
This document outlines the key parameters, provides detailed experimental protocols, and presents quantitative data for the amination of this compound with a variety of primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 2,6-diaminoimidazo[1,2-b]pyridazine product, regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of this transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[2]
Key Reaction Parameters
Successful Buchwald-Hartwig amination of this compound requires careful consideration of the following parameters:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, with Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) being common choices.
-
Ligand: The selection of the phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for the amination of heteroaryl chlorides. For some applications, bidentate ligands like BINAP or Xantphos may also be suitable.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and substrate compatibility.[2]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene, dioxane, and THF are common solvents for this reaction.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C, depending on the reactivity of the substrates and the catalyst system employed.
-
Inert Atmosphere: The reaction is sensitive to oxygen and moisture, and therefore must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.
General Protocol for Amination with Primary and Secondary Amines
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., 2 mol % Pd), and the phosphine ligand (e.g., 4 mol %).
-
Add the base (e.g., 1.5 equiv. of sodium tert-butoxide).
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Add the amine (1.2-1.5 equiv.).
-
Seal the reaction vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. These examples are based on typical conditions reported for similar heteroaryl chlorides and serve as a guide for reaction optimization.
Table 1: Reaction Conditions for the Amination of this compound
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 90 | 8 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂ (3) | XPhos (6) | NaOtBu (1.5) | Toluene | 100 | 16 | 82-92 |
| 5 | Benzylamine | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
Note: Yields are estimated based on typical outcomes for similar reactions and should be considered as a guide for optimization.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the amination reaction.
References
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methodologies for the functionalization of the imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry. The protocols outlined herein are intended to serve as a guide for the synthesis of diverse derivatives for applications in drug discovery and development.
The imidazo[1,2-b]pyridazine ring system is a key structural motif found in numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including potent inhibition of various kinases, making them attractive candidates for the development of novel therapeutics for cancer, inflammatory diseases, and neurodegenerative disorders.[2][3]
Key Functionalization Strategies
The imidazo[1,2-b]pyridazine core can be functionalized at various positions, with the C3, C6, and C2 positions being the most commonly targeted for modification. Key strategies for introducing molecular diversity include:
-
Condensation Reaction: The foundational synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for introducing aryl and heteroaryl substituents, particularly at the C6 and C3 positions of the imidazo[1,2-b]pyridazine scaffold.
-
Direct C-H Functionalization: Direct C-H arylation offers an atom-economical approach to forge carbon-carbon bonds at the C3 position, avoiding the need for pre-functionalized starting materials.[2]
Data Presentation
The following tables summarize quantitative data for representative functionalized imidazo[1,2-b]pyridazine derivatives, highlighting their biological activities.
Table 1: In Vitro Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives for β-Amyloid Plaques [4]
| Compound | Substitution Pattern | Kᵢ (nM) |
| 4 | 2-(4'-Dimethylaminophenyl)-6-(methylthio) | 11.0 |
| 3 | 2-(4'-Dimethylaminophenyl)-6-methoxy | >1000 |
| 5 | 2-(4'-Dimethylaminophenyl)-6-(2-fluoroethoxy) | >1000 |
| 6 | 2-(4'-Dimethylaminophenyl)-6-(3-fluoropropoxy) | >1000 |
| 9 | 2-(4'-Methylaminophenyl)-6-(2-fluoroethoxy) | >1000 |
| 10 | 2-(4'-Methylaminophenyl)-6-(3-fluoropropoxy) | >1000 |
| 16a | 2-(Pyridin-2-yl)-6-(methylthio) | >1000 |
| 16b | 2-(Pyridin-3-yl)-6-(methylthio) | >1000 |
| 16c | 2-(Pyridin-4-yl)-6-(methylthio) | >1000 |
| 20a | 2-(Thiophen-2-yl)-6-(methylthio) | >1000 |
| 20b | 2-(Thiophen-3-yl)-6-(methylthio) | >1000 |
Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyrosine Kinase 2 (Tyk2) JH2 Domain [4]
| Compound | R¹ | R² | Tyk2 JH2 Kᵢ (nM) | IFNα IC₅₀ (nM) | hWB IC₅₀ (nM) |
| 6e | 2-pyridyl | cyclopropyl | 0.035 | 12 | 63 |
| 6n | 2-pyridyl | isopropyl | 0.015 | 25 | 136 |
| 6o | 2-pyridyl | cyclobutyl | 0.035 | 15 | 70 |
| 6p | 2-pyridyl | 3-hydroxy-2,2-dimethylpropyl | 0.035 | 41 | 130 |
| 6q | 3-fluoro-2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.025 | 20 | 110 |
| 6r | 4-fluoro-2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.015 | 15 | 80 |
| 6s | 5-fluoro-2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.025 | 20 | 100 |
| 6t | 2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.015 | 12 | 65 |
Table 3: Enzymatic Inhibitory Activity of Imidazo[1,2-b]pyridazine Macrocyclic Derivatives against ALK and its Mutants [5]
| Compound | ALK WT IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | ALK L1196M/G1202R IC₅₀ (nM) |
| O-10 | 2.6 | 6.4 | 23 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is adapted from a reported method for the synthesis of the imidazo[1,2-b]pyridazine core.[2]
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Chloroimidazo[1,2-b]pyridazine
This protocol provides a general method for the arylation of the C6 position of the imidazo[1,2-b]pyridazine core.[6]
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane or a mixture of DME and water
-
Ethanol (optional)
Procedure:
-
In a reaction vessel, combine the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂; 0.05-0.1 eq), and the ligand (e.g., PPh₃; 0.1-0.2 eq).
-
Add the base (e.g., K₂CO₃; 2.0 eq) and the solvent (e.g., 1,4-dioxane or DME/water mixture).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 6-aryl-imidazo[1,2-b]pyridazine derivative.
Protocol 3: General Procedure for Direct C-H Arylation of Imidazo[1,2-b]pyridazine at the C3-Position
This protocol describes a method for the direct arylation of the imidazo[1,2-b]pyridazine core at the C3 position.[2]
Materials:
-
Imidazo[1,2-b]pyridazine derivative
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction tube, add the imidazo[1,2-b]pyridazine derivative (1.0 eq), the aryl bromide (1.5 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (2.0 eq).
-
Add N,N-dimethylacetamide as the solvent.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 3-aryl-imidazo[1,2-b]pyridazine derivative.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by functionalized imidazo[1,2-b]pyridazine derivatives.
Caption: TYK2 Signaling Pathway Inhibition.
Caption: ALK Signaling Pathway Inhibition.
Experimental Workflow
Caption: Synthetic & Screening Workflow.
References
- 1. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-6-chloroimidazo[1,2-b]pyridazine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. Its rigid, planar structure and accessible points for substitution make it an ideal starting point for generating libraries of compounds targeting various kinases. This document provides detailed application notes and protocols for the use of a key starting material, 2-Amino-6-chloroimidazo[1,2-b]pyridazine, in the synthesis of kinase inhibitors targeting therapeutically relevant kinases such as DYRK, CLK, IKK, Mps1, and PIM kinases.
The 6-chloro position of the scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The 2-amino group provides a handle for further functionalization or can act as a key pharmacophoric feature. These notes will guide researchers through the synthetic strategies and biological evaluation of novel kinase inhibitors derived from this versatile scaffold.
Kinase Targets and Inhibitor Activity
Derivatives of this compound have shown inhibitory activity against several important kinase targets. The following table summarizes the reported inhibitory concentrations (IC50) for representative compounds against various kinases.
| Kinase Target | Compound ID/Reference | Scaffold Modification | IC50 (nM) |
| DYRK1A | Compound 20a[1] | 3,6-disubstituted | 50 |
| CLK1 | Compound 20a[1] | 3,6-disubstituted | 82 |
| CLK4 | Compound 20a[1] | 3,6-disubstituted | 44 |
| PfCLK1 | Compound 20a[1] | 3,6-disubstituted | 32 |
| IKKβ | Optimized derivatives[2] | 3- and 6-position optimized | <100 |
| Mps1 (TTK) | Compound 27f[3] | 6-position and scaffold change | 0.70 |
| PIM-1 | K00135[4] | 6-amino substituted | Low nanomolar |
| PIM-2 | K00135[4] | 6-amino substituted | Low nanomolar |
Experimental Protocols
Protocol 1: Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine Library
This protocol describes a general synthetic route for the preparation of a library of 3,6-disubstituted imidazo[1,2-b]pyridazines starting from this compound. The strategy involves a sequential Suzuki-Miyaura coupling at the 6-position followed by functionalization at the 3-position.
Materials:
-
6-chloroimidazo[1,2-b]pyridazin-3-amine
-
Aryl or heteroaryl boronic acids
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Various amines for Buchwald-Hartwig amination
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
Procedure:
Step 1: Suzuki-Miyaura Coupling at the C6 Position
-
To a reaction vessel, add 6-chloroimidazo[1,2-b]pyridazin-3-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of DME and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction at 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6-substituted imidazo[1,2-b]pyridazin-3-amine.
Step 2: Bromination at the C3 Position
-
Dissolve the product from Step 1 in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the 3-bromo-6-substituted imidazo[1,2-b]pyridazin-3-amine, which can often be used in the next step without further purification.
Step 3: Buchwald-Hartwig Amination at the C6 Position (Alternative to Step 1 for Amine Introduction)
-
In a reaction vessel, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add 1,4-dioxane as the solvent.
-
Degas the mixture with nitrogen or argon.
-
Add Pd₂(dba)₃ (0.025 eq) and Xantphos (0.05 eq).
-
Heat the reaction at 100-110 °C until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (DYRK1A Example)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against DYRK1A using a luminescence-based assay such as ADP-Glo™.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate (or other suitable substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer.
-
Add 1 µL of the diluted inhibitor compound or DMSO (as a control).
-
Add 1 µL of a mixture of DYRK1A enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 1 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubate the reaction at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway involving DYRK1A and its inhibition.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of inhibitors.
Logical Relationship
References
Application Notes and Protocols for Cell-Based Assays of 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Amino-6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated a broad range of biological activities, including potent inhibition of various protein kinases and cytotoxic effects against cancer cell lines. These properties make them promising candidates for the development of novel therapeutics in oncology and inflammatory diseases.
This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound derivatives. The included protocols for cytotoxicity assessment, in vitro kinase inhibition, and cellular signaling pathway analysis are designed to guide researchers in the systematic evaluation of these compounds.
Data Presentation: In Vitro Efficacy of Imidazo[1,2-b]pyridazine Derivatives
The following tables summarize the in vitro activity of various imidazo[1,2-b]pyridazine derivatives from published studies, highlighting their potential as kinase inhibitors and anti-proliferative agents.
Table 1: PIM Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Cellular Assay (p-BAD) IC₅₀ (nM) | Cell Line | Reference |
| K00135 | 160 | 1100 | - | - | - | [1] |
| K00152 | 80 | 500 | - | - | - | [1] |
| K00486 | 30 | 300 | - | - | - | [1] |
| 22m | 0.024 | 0.095 | - | 28 | KMS-12-BM | [2] |
| 24a | 16 | 110 | 28 | - | - | [3] |
| 24b | 21 | 92 | 27 | - | - | [3] |
Table 2: Mps1 (TTK) Kinase Inhibitory Activity and Antiproliferative Effects of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Mps1 Kinase IC₅₀ (nM) | Cellular Mps1 IC₅₀ (nM) | A549 IC₅₀ (nM) | Reference |
| 17 | 2.8 | - | 6.0 | [3][4] |
| 27f | - | 0.70 | 6.0 | [5][6] |
Table 3: Tyk2 Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Tyk2 JH2 IC₅₀ (µM) | IL-23 Cellular Assay IC₅₀ (µM) | IFNα Cellular Assay IC₅₀ (µM) | Reference |
| 7 | >2 | Submicromolar | Submicromolar | [7] |
| 29 | - | - | - | [8] |
Table 4: Cytotoxicity of Imidazo[1,2-b]pyridazine Derivatives in Various Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 5c | IMR-32 (Neuroblastoma) | - (Dose-dependent decrease in proliferation) | [9] |
| 5h | IMR-32 (Neuroblastoma) | >43% cell death at 100 µM | [9] |
| 17 | Panel of 14 cancer cell lines | 0.006 - 0.320 | [4] |
| 27a | - | < 9.1 | [4] |
| 27f | Various tissue cancer cell lines | Nanomolar range | [5][6] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of cell viability and cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[10][11][12][13]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate density in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will depend on the cell line's growth rate and should be optimized to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes a method to determine the inhibitory activity of the compounds against specific kinases by quantifying the amount of ADP produced in the kinase reaction using the luminescent ADP-Glo™ Kinase Assay.[14][15][16][17]
Materials:
-
Recombinant kinase (e.g., PIM-1, Mps1, Tyk2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the substrate solution.
-
To initiate the reaction, add 5 µL of the enzyme solution and 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP-to-ADP conversion standard curve.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Analysis of Cellular Signaling Pathways by Western Blot
This protocol is for assessing the effect of this compound derivatives on the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., PIM, Tyk2-STAT, Mps1, NF-κB).
Materials:
-
Target cell lines
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach overnight.
-
Treat cells with the test compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-BAD, anti-total-BAD) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
-
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be modulated by this compound derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] This heterocyclic system is a key component in drugs targeting a diverse range of conditions, including cancer, parasitic and viral infections, and neurological disorders.[1][2] The clinical success of the multi-targeted kinase inhibitor Ponatinib, which features this core, has spurred significant interest in exploring imidazo[1,2-b]pyridazine-based compound libraries for novel therapeutic agents.[2][3] High-throughput screening (HTS) serves as a critical first step in identifying initial "hit" compounds from large chemical libraries that modulate the activity of a specific biological target. These application notes provide detailed protocols and data for screening imidazo[1,2-b]pyridazine libraries against various targets.
General High-Throughput Screening (HTS) Workflow
The process of identifying active compounds from a large library follows a structured cascade. A typical workflow involves a primary screen to identify initial hits, followed by confirmatory assays, dose-response studies to determine potency, and secondary assays to verify activity in a more biologically relevant context, such as in cells.
Caption: A generalized workflow for a high-throughput screening cascade.
Application 1: Kinase Inhibitor Screening
Imidazo[1,2-b]pyridazines are potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4] Examples include Tyrosine kinase 2 (Tyk2), PIM kinases, and the mammalian target of rapamycin (mTOR).[5][6][7]
Target Pathway Example: Tyk2 in JAK-STAT Signaling
Tyk2 is a member of the Janus kinase (JAK) family. It plays a crucial role in signal transduction downstream of cytokine receptors, such as those for IL-12, IL-23, and Type I interferons, activating STAT proteins.[5] Inhibiting the pseudokinase (JH2) domain of Tyk2 is a selective therapeutic strategy for autoimmune and inflammatory diseases.[5]
Caption: Inhibition of the Tyk2-mediated JAK-STAT signaling pathway.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Primary HTS)
This protocol describes a generalized, homogenous, luminescence-based assay to measure the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the target kinase (e.g., Tyk2, mTOR) in assay buffer to the desired concentration (e.g., 2-5 nM).[7]
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP at a concentration close to its Km value in the assay buffer.
-
Compound Plates: Serially dilute compounds from the imidazo[1,2-b]pyridazine library in DMSO, then further dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the compound solution into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 10 µL of the kinase solution to all wells and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mix.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding 25 µL of a detection reagent (e.g., Kinase-Glo®).
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the controls.
-
For dose-response plates, fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (Secondary Screen)
This protocol uses a Sulforhodamine B (SRB) assay to measure the anti-proliferative effects of hit compounds on cancer cell lines.[7]
-
Cell Plating:
-
Seed cells (e.g., A549, H460 human lung cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Treat cells with various concentrations of the imidazo[1,2-b]pyridazine compounds for 72 hours.
-
-
Cell Fixation and Staining:
-
Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
-
Measurement:
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measure the optical density at 515 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Determine the IC50 values by plotting the percentage of inhibition against the drug concentration.
-
Data Presentation
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 / Ki (nM) | Target Cell Line | Cellular IC50 (nM) | Reference |
| 6 | Tyk2 JH2 | Binding Assay | Ki = 0.027 | - | - | [5] |
| 6b | Tyk2 JH2 | Binding Assay | - | hWB | IC50 = 817 | [5] |
| 6q | Tyk2 JH2 | Binding Assay | Ki = 0.015 | hWB | IC50 = 63 | [5] |
| A17 | mTOR | Biochemical | IC50 = 67 | A549 | IC50 = 20 | [7] |
| A18 | mTOR | Biochemical | IC50 = 62 | A549 | IC50 = 30 | [7] |
| K00135 | PIM1 | Biochemical | IC50 = 25 | Ba/F3-hPIM1 | - | [6] |
| 20a | PfCLK1 | Biochemical | IC50 = 32 | - | - | [4] |
| 32 | PfPK7 | Biochemical | IC50 = 130 | - | - | [3] |
Application 2: Antiviral Screening (Picornavirus)
Derivatives of imidazo[1,2-b]pyridazine have shown broad-spectrum activity against picornaviruses, including human rhinoviruses and poliovirus.[3][8]
Experimental Protocols
Protocol 3: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.[8]
-
Cell Plating:
-
Seed susceptible host cells (e.g., HeLa) into 96-well plates and grow to confluence.
-
-
Infection and Treatment:
-
Wash the cell monolayers with a serum-free medium.
-
Add 100 µL of serially diluted imidazo[1,2-b]pyridazine compounds to the wells.
-
Add 100 µL of virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.
-
Include cell controls (no virus, no compound) and virus controls (virus, no compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator until ~90-100% CPE is observed in the virus control wells.
-
-
Quantification of Cell Viability:
-
Discard the medium and stain the remaining viable cells with a solution of 0.1% crystal violet in 20% methanol for 20 minutes.
-
Wash the wells thoroughly with water and allow them to dry.
-
Solubilize the dye by adding 100 µL of methanol to each well.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
Data Presentation
Table 2: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Virus | Assay Type | IC50 (mg/mL) | Reference |
| 47 | Human Rhinoviruses | Antiviral Assay | 0.02 - 0.06 | [3] |
| 47 | Poliovirus | Antiviral Assay | 0.02 - 0.06 | [3] |
| 47 | Coxsackieviruses | Antiviral Assay | 0.02 - 0.06 | [3] |
| 7b | Human Rhinovirus 14 | Plaque Reduction | - | [8] |
Application 3: β-Amyloid Plaque Binding Assay
The imidazo[1,2-b]pyridazine scaffold has been investigated for developing imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[9]
Experimental Protocols
Protocol 4: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of test compounds by measuring their ability to compete with a known radioligand for binding to synthetic Aβ aggregates.[9]
-
Aβ Aggregate Preparation:
-
Synthesize and aggregate Aβ₁₋₄₀ peptide according to established methods.
-
-
Binding Assay:
-
In a final volume of 1 mL, combine:
-
50 µL of test compound (imidazo[1,2-b]pyridazine derivative) at various concentrations.
-
50 µL of radioligand (e.g., [³H]BTA-1).
-
50 µL of synthetic Aβ₁₋₄₀ aggregates (50-150 pM final concentration).
-
850 µL of assay buffer (e.g., PBS with 0.1% BSA).
-
-
Define non-specific binding using a high concentration of a known non-radioactive ligand (e.g., 2 µM PIB).
-
Incubate the mixture for 2 hours at room temperature.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid vacuum filtration through a GF/B filter plate.
-
Wash the filters three times with cold assay buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the inhibition constant (Ki) for each test compound using the Cheng-Prusoff equation.
-
Data Presentation
Table 3: Binding Affinity of Imidazo[1,2-b]pyridazines to Aβ₁₋₄₀ Aggregates
| Compound ID | Description | Ki (nM) | Reference |
| 4 | 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 | [9] |
| IMPY | (Reference Compound) | 9.7 | [9] |
| PIB | (Reference Compound) | 2.1 | [9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Amino-6-chloroimidazo[1,2-b]pyridazine
Introduction
2-Amino-6-chloroimidazo[1,2-b]pyridazine is a critical heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as a key starting material in the production of Ripretinib, a kinase inhibitor used in the treatment of advanced gastrointestinal stromal tumors (GIST).[1][2][3][4] The purity and accurate quantification of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and professionals in drug development and quality control.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible method for routine analysis and purity assessment. For higher sensitivity and selectivity, especially in complex matrices or for trace-level impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Instrumentation | HPLC system with UV/Vis detector | LC system coupled to a triple quadrupole mass spectrometer |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Selectivity | Good, but susceptible to co-eluting impurities with similar UV spectra | Excellent, highly specific due to MRM transitions |
| Application | Routine quality control, purity assessment, content uniformity | Trace analysis, impurity profiling, pharmacokinetic studies |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 18.0 90 18.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute with the 50:50 mobile phase mixture to a final concentration within the calibration range.
5. Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.
1. Materials and Reagents
-
Same as for HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, such as an isotopically labeled this compound or a related imidazopyridazine derivative.
2. Instrumentation
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometer a and Detection
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 169.0 → Product ion (Q3) m/z (select a characteristic fragment, e.g., 134.0).
-
Internal Standard (IS): To be determined based on the specific IS used.
-
-
Optimize other MS parameters such as collision energy and declustering potential for the specific instrument.
5. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As in the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with 50:50 acetonitrile/water to final concentrations ranging from 0.5 ng/mL to 500 ng/mL. Spike each standard with the internal standard at a constant concentration.
-
Sample Solution: Prepare the sample as in the HPLC-UV method, ensuring the final concentration is within the calibration range. Spike with the internal standard at the same concentration as the calibration standards.
6. Analysis and Quantification
-
Inject the standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the samples and calculate the concentration of this compound using the calibration curve.
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
Application Note: Quantitative Analysis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine in a biological matrix, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is based on established principles for the analysis of small, heterocyclic amine compounds and is intended to serve as a starting point for researchers, scientists, and drug development professionals. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative parameters presented are theoretical and should be optimized in a laboratory setting.
Introduction
This compound is a heterocyclic amine of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers high selectivity and sensitivity, making it the method of choice for bioanalytical assays.[1] This document provides a comprehensive, albeit predictive, protocol for the analysis of this specific compound.
Data Presentation
The following tables summarize the proposed, theoretical quantitative parameters for the LC-MS/MS analysis of this compound. These parameters are derived from the chemical structure of the analyte and general knowledge of LC-MS/MS analysis of similar compounds.[1][2]
Table 1: Predicted Mass Spectrometry Parameters
| Parameter | Value |
| Analyte | This compound |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 169.0 |
| Product Ion 1 (Q3) | m/z 134.0 (Loss of NH₃ + Cl) |
| Product Ion 2 (Q3) | m/z 106.0 (Loss of Imidazole ring) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized (typically 15-35 eV) |
| Declustering Potential (DP) | To be optimized (typically 50-100 V) |
Table 2: Proposed Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 3 |
Table 3: Proposed Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for the extraction of small molecules from a plasma matrix.
-
Thaw Samples: Allow plasma samples and standards to thaw completely at room temperature.
-
Aliquoting: Pipette 100 µL of plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, avoiding the pelleted protein.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[3]
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the final reconstituted sample to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes.
-
Sequence Setup: Set up the analysis sequence in the instrument control software, including sample identifiers, calibration standards, and quality control samples.
-
Injection: Inject 5 µL of the prepared sample onto the LC column.
-
Data Acquisition: Acquire data using the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
References
Developing Imidazo[1,2-b]pyridazine Derivatives as Radiotracers for TSPO Imaging in Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a promising biomarker for imaging neuroinflammation.[1][2] TSPO is located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes, which are characteristic of various neurodegenerative diseases and brain injuries.[3][4] Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of high-affinity ligands for TSPO, making them excellent candidates for the development of radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.[5] These radiotracers have the potential to enable in vivo visualization and quantification of neuroinflammation, aiding in early diagnosis, disease monitoring, and the evaluation of novel therapeutic interventions.
This document provides detailed application notes and experimental protocols for the development of radiotracers from imidazo[1,2-b]pyridazine derivatives, targeting researchers, scientists, and drug development professionals in the field of molecular imaging and neuroscience.
Quantitative Data Summary
The binding affinity of various imidazo[1,2-b]pyridazine and other TSPO ligands is crucial for selecting promising candidates for radiotracer development. The inhibition constant (Ki) is a measure of the ligand's binding affinity to the target receptor. A lower Ki value indicates a higher binding affinity.
| Compound Class | Example Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Imidazo[1,2-b]pyridazine | CB185 | TSPO | 1.6 | [6] |
| Imidazo[1,2-b]pyridazine | Compound 2 | TSPO | 4.2 | [6] |
| Imidazo[1,2-a]pyridine | [11C]CLINME | TSPO | Not Specified | |
| Imidazo[1,2-a]pyridine | [18F]PBR111 | TSPO | 3.7 | [7] |
| Pyrazolo[1,5-a]pyrimidine | [11C]DPA-713 | TSPO | 4.7 | [4] |
| Pyrazolo[1,5-a]pyrimidine | [18F]DPA-714 | TSPO | 7.0 | [4] |
| Phenoxyphenylacetamide | [11C]DAA1106 | TSPO | 0.043 (rat), 0.188 (monkey) | [4] |
| Phenoxypyridinylacetamide | [11C]PBR28 | TSPO | 0.68 (rat), 0.94 (monkey), 2.5 (human) | [8] |
| Isoquinoline Carboxamide | --INVALID-LINK---PK11195 | TSPO | 2.9 (human) | [4] |
Experimental Protocols
Synthesis of Imidazo[1,2-b]pyridazine Precursors
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[7][9][10] The halogen at the 6-position of the pyridazine ring serves as a handle for further functionalization.
Protocol: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine
-
Preparation of 3-amino-6-chloropyridazine: 3,6-Dichloropyridazine is reacted with aqueous ammonia at 130 °C to yield 3-amino-6-chloropyridazine.[9]
-
Preparation of α-bromoacetophenone: Acetophenone is brominated using a suitable brominating agent (e.g., pyridinium tribromide or copper(I) bromide) to yield α-bromoacetophenone.[9]
-
Condensation Reaction:
-
Dissolve 3-amino-6-chloropyridazine (1 equivalent) and α-bromoacetophenone (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Radiolabeling with Carbon-11
Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging.[11] The most common method for introducing 11C is through methylation using [11C]methyl iodide or [11C]methyl triflate.[1][12]
Protocol: [11C]Methylation of a Desmethyl Imidazo[1,2-b]pyridazine Precursor
-
Production of [11C]CO2: [11C]CO2 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction.[12]
-
Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]CH4, which is then reacted with iodine to form [11C]CH3I in a gas-phase reaction within an automated synthesis module.[13][14]
-
Radiolabeling Reaction:
-
Dissolve the desmethyl precursor of the imidazo[1,2-b]pyridazine derivative (typically containing a hydroxyl or amine group amenable to methylation) in a suitable solvent (e.g., DMF, acetone) in a reaction vial.
-
Add a base (e.g., NaOH, K2CO3, or tetrabutylammonium hydroxide) to deprotonate the precursor.
-
Bubble the gaseous [11C]CH3I through the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
The reaction is typically complete within 5-10 minutes.
-
-
Purification:
-
The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
The fraction containing the radiolabeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.
-
The cartridge is washed with sterile water to remove any remaining HPLC solvent.
-
The final radiotracer is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
-
The final product is passed through a sterile filter into a sterile vial for quality control and in vivo use.
-
In Vitro Binding Affinity Assay
Radioligand binding assays are used to determine the affinity (Ki) of the synthesized compounds for the TSPO receptor.[15]
Protocol: Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes or tissue homogenates from a source rich in TSPO (e.g., rat kidney mitochondria, or cell lines overexpressing TSPO).
-
Incubation:
-
In a 96-well plate, add a fixed concentration of a known TSPO radioligand (e.g., [3H]PK11195) at a concentration close to its Kd.
-
Add a range of concentrations of the unlabeled imidazo[1,2-b]pyridazine test compound.
-
Add the prepared membrane homogenate.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor ligand (e.g., unlabeled PK11195).
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PET Imaging in Animal Models
Animal PET imaging is essential to evaluate the in vivo performance of the newly developed radiotracer.[16][17]
Protocol: PET Imaging in a Rodent Model of Neuroinflammation
-
Animal Model: Induce neuroinflammation in a rodent model (e.g., rat or mouse) by unilateral stereotactic injection of an excitotoxin like lipopolysaccharide (LPS) or kainic acid into a specific brain region (e.g., striatum).
-
Radiotracer Administration:
-
Anesthetize the animal and place it on the scanner bed.
-
Administer a bolus injection of the radiolabeled imidazo[1,2-b]pyridazine derivative intravenously via the tail vein. The injected dose will depend on the specific activity of the radiotracer and the sensitivity of the PET scanner.
-
-
PET Data Acquisition:
-
Acquire dynamic PET data for a period of 60-90 minutes immediately following the injection.
-
A computed tomography (CT) scan is typically performed for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Define regions of interest (ROIs) on the reconstructed images, including the inflamed region (lesion) and a reference region with low TSPO expression (e.g., cerebellum or a contralateral region).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the binding potential (BPND) in the lesion area, which reflects the density of TSPO.
-
Ex Vivo Biodistribution Study
Ex vivo biodistribution studies provide quantitative information on the uptake of the radiotracer in various organs and tissues.[16][18]
Protocol: Biodistribution in Rodents
-
Radiotracer Injection: Inject a known amount of the radiotracer intravenously into a cohort of animals.
-
Tissue Dissection: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals and dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
-
Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also measure the radioactivity in standards prepared from the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
This data provides information on the tracer's uptake, clearance, and potential for off-target binding.
-
Visualizations
Caption: TSPO signaling pathway in neuroinflammation.
Caption: Workflow for radiotracer development.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Synthesis and evaluation of TSPO-targeting radioligand [18F]F-TFQC for PET neuroimaging in epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in vivo binding properties of the 18-kDa translocator protein (TSPO) ligands [(18)F]PBR102 and [ (18)F]PBR111 in a model of excitotoxin-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New imidazo[1,2-b]pyridazine ligands for peripheral-type benzodiazepine receptors on mitochondria and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. TSPO Radioligands for Neuroinflammation: An Overview [mdpi.com]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openmedscience.com [openmedscience.com]
- 12. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. PET imaging of cannabinoid type 2 receptors with [11C]A-836339 did not evidence changes following neuroinflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-6-chloroimidazo[1,2-b]pyridazine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. In the field of oncology, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and metastasis. 2-Amino-6-chloroimidazo[1,2-b]pyridazine serves as a key synthetic intermediate, or building block, for the development of these targeted anticancer agents. Its versatile structure allows for chemical modifications at multiple positions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides an overview of the application of this compound in cancer research, with a focus on its use in the synthesis of kinase inhibitors and detailed protocols for their biological evaluation.
Data Presentation: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
While this compound itself is not typically evaluated for direct anticancer activity, its derivatives have shown significant promise. The following table summarizes the in vitro activity of various imidazo[1,2-b]pyridazine-based compounds against different cancer cell lines and protein kinases.
| Compound Class | Target | Cell Line/Enzyme | IC50/Ki | Reference |
| 6-aryl substituted imidazo[1,2-b]pyridazine | Mps1 | A549 (Lung Cancer) | 6.0 nM | [1] |
| Imidazo[1,2-b]pyridazine macrocyclic derivatives | ALK | - | Potent Inhibition | [2] |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Tyk2 JH2 | - | 0.015 to 0.035 nM (Ki) | [3] |
| Pyridopyridazin-6-one derivatives | p38α MAP Kinase | - | Subnanomolar activity | [4] |
| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine sulfonamides | Not specified | MCF-7 (Breast Cancer) | 1 to 10 µM | [5] |
| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine sulfonamides | SK-MEL-28 (Melanoma) | 1 to 10 µM | [5] |
Experimental Protocols
The following protocols describe the synthesis of a derivative from this compound and the subsequent biological evaluation of its anticancer properties.
Protocol 1: Synthesis of a 6-amino-substituted imidazo[1,2-b]pyridazine derivative via Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of the 6-chloro position of an imidazo[1,2-b]pyridazine core.
Materials:
-
3-Bromo-6-chloroimidazo[1,2-b]pyridazine (starting material, can be synthesized from this compound)
-
Desired primary or secondary amine (e.g., morpholine)
-
Cesium fluoride (CsF)
-
Benzyltriethylammonium chloride (BnNEt3Cl)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired amine (2.0 equiv), CsF (1.0 equiv), and BnNEt3Cl (10 mol %).
-
Add anhydrous DMSO to the flask under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-substituted derivative.[6]
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a synthesized compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazo[1,2-b]pyridazine derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with the test compound.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Protocol 4: Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway targeted by the compound.
Materials:
-
Cancer cell line
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]
Visualizations
Caption: Synthetic pathway for derivatization.
Caption: Workflow for anticancer evaluation.
Caption: PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable scaffold for the synthesis of novel and potent anticancer agents, particularly kinase inhibitors. The protocols provided herein offer a framework for the chemical modification of this core structure and the subsequent biological evaluation of its derivatives. Further exploration of the structure-activity relationships of imidazo[1,2-b]pyridazine derivatives will likely lead to the discovery of new therapeutic candidates for the treatment of various cancers. The adaptability of the synthetic routes and the availability of robust biological assays make this an exciting area for continued cancer research and drug development.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 2-Amino-6-chloroimidazo[1,2-b]pyridazine as a Versatile Scaffold for Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloroimidazo[1,2-b]pyridazine is a privileged heterocyclic scaffold that serves as a versatile starting material for the synthesis of a wide array of potent and selective chemical probes. Its inherent physicochemical properties and the presence of two reactive sites—the 2-amino group and the 6-chloro group—allow for systematic structural modifications to develop probes for various biological targets. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of chemical probes, with a particular focus on kinase inhibitors.
Core Applications
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to generate inhibitors for several important protein kinases implicated in cancer and inflammatory diseases. These probes are instrumental in studying the biological functions of their respective targets and for validating them as therapeutic targets. Key applications include:
-
Target Identification and Validation: Derivatives of this compound can be used to selectively inhibit specific kinases, enabling the elucidation of their roles in cellular signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: The facile derivatization of the scaffold allows for the systematic exploration of the chemical space around a target's binding site, providing valuable insights for the design of more potent and selective inhibitors.
-
High-Throughput Screening: The core scaffold can be used as a foundation for the generation of focused compound libraries for screening against panels of kinases or other enzyme families.
-
In Vivo Target Engagement Studies: Optimized probes derived from this scaffold can be used in cellular and animal models to assess target engagement and downstream pharmacological effects.
Featured Chemical Probes Derived from this compound
The versatility of the this compound scaffold is highlighted by the development of potent inhibitors for several kinase families.
TYK2 Inhibitors
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been developed as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. These inhibitors target the pseudokinase (JH2) domain of TYK2, offering a promising strategy for the treatment of autoimmune and inflammatory diseases.
ALK Inhibitors
Macrocyclic derivatives based on the imidazo[1,2-b]pyridazine core have been synthesized as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). These probes are effective against wild-type ALK and various clinically relevant resistant mutants, making them valuable tools for cancer research.
DYRK/CLK Inhibitors
3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). These kinases are involved in the regulation of cellular processes such as proliferation and splicing, and their inhibitors are useful for studying these pathways.
Quantitative Data for Representative Probes
The following tables summarize the inhibitory activities of representative chemical probes derived from the this compound scaffold.
Table 1: Inhibitory Activity of TYK2 JH2 Domain Inhibitors
| Compound ID | Target | Assay Type | Ki (nM) | Cellular IC50 (nM) |
| 6q | TYK2 JH2 | Binding | 0.015 | 12 |
| 6r | TYK2 JH2 | Binding | 0.035 | 41 |
| 6s | TYK2 JH2 | Binding | 0.025 | 25 |
| 6t | TYK2 JH2 | Binding | 0.020 | 20 |
Data extracted from literature.[1] Cellular IC50 values were determined in an IFNα-induced STAT phosphorylation assay.
Table 2: Inhibitory Activity of ALK Inhibitors
| Compound ID | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| O-10 | ALKWT | 2.6 | 38 (Karpas299) |
| O-10 | ALKG1202R | 6.4 | 52 (Ba/F3) |
| O-10 | ALKL1196M/G1202R | 23 | 64 (Ba/F3) |
Data extracted from literature.[2] Cellular IC50 values were determined in cell proliferation assays.
Table 3: Inhibitory Activity of DYRK/CLK Inhibitors
| Compound ID | Target | Enzymatic IC50 (nM) |
| 20a | CLK1 | 82 |
| 20a | CLK4 | 44 |
| 20a | DYRK1A | 50 |
| 20a | PfCLK1 | 32 |
Data extracted from literature.[3]
Experimental Protocols
Protocol 1: General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Chemical Probes
This protocol describes a general two-step synthesis for creating a library of chemical probes from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling at the 6-position
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water (4:1) are added the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 6-substituted-2-aminoimidazo[1,2-b]pyridazine intermediate.
Step 2: Functionalization of the 2-amino group
-
The 6-substituted-2-aminoimidazo[1,2-b]pyridazine from Step 1 (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or DMF.
-
To this solution, an appropriate acyl chloride or sulfonyl chloride (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) are added at 0 °C.
-
The reaction is stirred at room temperature for 2-6 hours until completion (monitored by TLC or LC-MS).
-
The reaction mixture is diluted with an organic solvent and washed sequentially with saturated aqueous NaHCO3, water, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The final product is purified by column chromatography or recrystallization to yield the desired 3,6-disubstituted imidazo[1,2-b]pyridazine chemical probe.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine
Welcome to the technical support center for the synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to improve the yield and purity of this important heterocyclic compound.
Troubleshooting Guide
Low yields or the presence of impurities are common challenges in multi-step organic syntheses. The following table outlines potential issues, their probable causes, and recommended solutions for the synthesis of this compound, which typically proceeds via a three-step route: (1) formation of the 6-chloroimidazo[1,2-b]pyridazine core, (2) introduction of a protected amino group at the 2-position, and (3) deprotection to yield the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low yield of 6-chloroimidazo[1,2-b]pyridazine (Step 1) | Incomplete reaction of 3-amino-6-chloropyridazine and chloroacetaldehyde. | Increase reaction time to 5-10 hours and maintain temperature at 90-100°C.[1] Use a slight excess (1.5-6 molar equivalents) of chloroacetaldehyde.[1] | Improved conversion of starting material and higher yield of the cyclized product. |
| Side reactions due to the instability of chloroacetaldehyde. | Use a fresh, aqueous solution of chloroacetaldehyde (45-55% w/w).[1] | Minimized formation of polymeric byproducts. | |
| Difficult purification. | After reaction, concentrate the mixture and add ethanol to azeotropically remove water. The hydrochloride salt can then be precipitated and collected by filtration.[1] | Easier isolation and purification of the intermediate. | |
| Failure to introduce the 2-acetamido group (Step 2) | Low reactivity of the C2 position of the imidazo[1,2-b]pyridazine core. | This reaction is not well-documented and direct amination is challenging. A plausible, though unconfirmed, route is a nitration at the 3-position followed by reduction and acetylation. However, a more standard approach would be to build the ring from a 2-aminoimidazole precursor, which is a different synthetic strategy. | This remains an area of synthetic challenge. |
| Low yield of this compound (Step 3) | Harsh hydrolysis conditions leading to decomposition or cleavage of the chloro group. | Use milder acidic conditions for the hydrolysis of the acetamido group. For example, treat with 2N HCl at a controlled temperature (e.g., 50-80°C) and monitor the reaction by TLC. | Selective removal of the acetyl protecting group without affecting the rest of the molecule. |
| Incomplete hydrolysis. | Increase the reaction time or the concentration of the acid, while carefully monitoring for side product formation. | Drive the reaction to completion for a higher yield of the desired product. | |
| Presence of multiple spots on TLC after Step 1 | Formation of regioisomers or side products. | Ensure the purity of the starting 3-amino-6-chloropyridazine. The presence of a halogen on the pyridazine ring generally directs the cyclization correctly.[2] | A cleaner reaction profile with fewer side products. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 6-chloroimidazo[1,2-b]pyridazine core?
A1: The most commonly cited and reliable method is the condensation reaction between 3-amino-6-chloropyridazine and an aqueous solution of chloroacetaldehyde. Heating a mixture of these two reagents in a suitable solvent such as ethanol or even water at temperatures between 50-100°C for 3 to 10 hours has been reported to give good yields, often around 70-85%.[1]
Q2: I am struggling with the direct amination of 6-chloroimidazo[1,2-b]pyridazine at the 2-position. What are the alternative strategies?
Q3: What are the key parameters to control for improving the yield of the initial cyclization reaction?
A3: To improve the yield of 6-chloroimidazo[1,2-b]pyridazine, it is crucial to control the following parameters:
-
Molar ratio of reactants: Using a slight excess of chloroacetaldehyde (1.5 to 6 molar equivalents) can help drive the reaction to completion.[1]
-
Temperature and Reaction Time: The reaction is typically heated to between 50°C and 100°C. The optimal time is generally between 3 and 10 hours, which should be monitored by TLC.[1]
-
Solvent: While the reaction can be performed in water or ethanol, the choice of solvent can affect the reaction rate and workup procedure.[1]
-
Purity of Starting Materials: Ensure the 3-amino-6-chloropyridazine is of high purity to avoid side reactions.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Chloroacetaldehyde is toxic and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine involves heating with aqueous ammonia in a sealed vessel, which can generate high pressure. Ensure the reaction vessel is appropriate for high-pressure reactions and that proper safety precautions are in place.
Experimental Protocols
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
This protocol is adapted from a published procedure.
Materials:
-
3-amino-6-chloropyridazine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1 equivalent) in ethanol, add chloroacetaldehyde (1.5-3 equivalents).
-
Heat the reaction mixture to 90°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Distill off the water and ethanol under reduced pressure to obtain a crude solid.
-
The crude product can be purified by stirring with fresh ethanol and filtering to afford the desired 6-chloroimidazo[1,2-b]pyridazine. A reported yield for a similar process is around 70%.
Step 2 & 3: Synthesis of this compound via an Acetamido Intermediate (Hypothetical Route)
As a specific protocol for the 2-amination is not well-documented, the following is a proposed route based on the existence of the acetamido intermediate. This protocol should be considered for research and development, and optimization will be required.
Step 2: Synthesis of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide (Proposed)
This step is the most challenging and may require significant optimization. A possible approach could be a directed C-H functionalization or a related transformation.
Step 3: Hydrolysis of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide to this compound
Materials:
-
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
-
Hydrochloric acid (e.g., 2N or 6N)
-
Sodium hydroxide solution for neutralization
Procedure:
-
Suspend N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide in aqueous hydrochloric acid.
-
Heat the mixture under reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the free amine.
-
Filter the precipitate, wash with water, and dry under vacuum to yield this compound.
Visualizations
Reaction Scheme
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
Logical Relationship of Key Parameters
Caption: Key factors influencing the final product yield.
References
- 1. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 2. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-chloroimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-chloroimidazo[1,2-b]pyridazine. The following sections address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
Commercially available this compound typically has a purity of 95% to 96%.[1][2] It is crucial to verify the purity of the starting material before proceeding with subsequent reactions or assays.
Q2: What are the common purification techniques for imidazo[1,2-b]pyridazine derivatives?
The most common purification techniques for this class of compounds are column chromatography, recrystallization, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: What are some potential impurities that might be present in a crude sample of this compound?
Impurities can arise from starting materials, side reactions, or degradation. For related heterocyclic compounds, common impurities may include unreacted starting materials (e.g., 3-amino-6-chloropyridazine), regioisomers formed during the cyclization reaction, and byproducts from over-reaction or decomposition.
Q4: Can I use normal-phase column chromatography for purification?
Yes, normal-phase column chromatography using silica gel is a widely used method for purifying imidazo[1,2-b]pyridazine derivatives.[3][5] A solvent system of dichloromethane and ethyl acetate has been successfully used for the purification of a similar compound.[3]
Q5: Is recrystallization a viable purification method for this compound?
Recrystallization can be an effective method for purifying solid compounds like this compound, especially for removing minor impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization of organic compounds include ethanol, hexane/acetone, and hexane/ethyl acetate.[6]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation (larger ΔRf). Consider trying a different stationary phase like alumina if silica gel is not effective. |
| Streaking or tailing of the compound band on the column | The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel). | Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to neutralize active sites on the silica gel. |
| The compound appears to be decomposing on the column | The compound is unstable on silica gel. | Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Alternatively, a faster purification method like preparative HPLC might be more suitable. |
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent | The chosen solvent is not a good solvent for the compound at high temperatures. | Try a more polar solvent or a solvent mixture. A rule of thumb is that solvents with similar functional groups to the compound may be good solubilizers.[6] |
| The compound "oils out" instead of crystallizing upon cooling | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. If the problem persists, the crude material may require pre-purification by another method like column chromatography. |
| No crystals form upon cooling | The solution is not saturated enough, or the compound is too soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration and then try cooling again. Alternatively, add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and allow to cool slowly. |
Quantitative Data Summary
The following table summarizes the purity data for this compound found in commercial and literature sources.
| Source | Purification Method | Reported Purity |
| Commercial Supplier 1 | Not specified | 95%[1] |
| Commercial Supplier 2 | Not specified | 96%+[2] |
| Literature (Related Compound) | Silica Gel Column Chromatography | >95%[3] |
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound based on methods used for similar compounds. Optimization may be required.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Apply the sample solution evenly to the top of the silica bed.
-
Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A decision-making workflow for selecting a suitable purification method.
Generalized Kinase Inhibitor Signaling Pathway
Imidazo[1,2-b]pyridazine derivatives are known to be investigated as kinase inhibitors. The diagram below illustrates a generalized signaling pathway that such a compound might inhibit.
Caption: A generalized kinase signaling pathway and the potential point of inhibition.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2abiotech.net [2abiotech.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 5. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of the imidazo[1,2-b]pyridazine core structure, focusing on the common condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.
Question 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine Product.
Answer:
One of the most common issues leading to low or no yield of the desired imidazo[1,2-b]pyridazine is a side reaction involving the incorrect initial alkylation site on the 3-aminopyridazine starting material.
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The Problem of Regioselectivity: The 3-aminopyridazine ring system has two primary nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N1) and the ring nitrogen not adjacent to the amino group (N2). The N2 nitrogen is often more nucleophilic.[1] Consequently, the initial alkylation by the α-haloketone can preferentially occur at this N2 position. This leads to the formation of an undesired isomer and prevents the subsequent cyclization required to form the imidazo[1,2-b]pyridazine ring system. This side reaction significantly hampers the effective synthesis of the desired product.[1]
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Solution: To ensure the correct regioselectivity and achieve a high yield of the desired product, it is crucial to use a 3-aminopyridazine with a halogen substituent at the 6-position (e.g., 3-amino-6-chloropyridazine). The presence of a halogen at this position deactivates the adjacent ring nitrogen (N2) through an inductive effect, making the exocyclic amino group (N1) the more favorable site for the initial alkylation by the α-haloketone. This directed alkylation is then followed by intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine scaffold in good yield.[1]
Question 2: What are the optimal reaction conditions to minimize side reactions?
Answer:
To favor the formation of the desired imidazo[1,2-b]pyridazine product and minimize side reactions, the following conditions are generally recommended:
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Starting Material: As detailed in the previous question, the use of a 6-halo-substituted-3-aminopyridazine is the most critical factor.
-
Base: A mild base, such as sodium bicarbonate (NaHCO₃), is typically sufficient to facilitate the reaction.[1] Stronger bases may lead to other side reactions, such as self-condensation of the α-haloketone.
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Solvent: Protic solvents like ethanol or aprotic solvents such as 1,2-dimethoxyethane are commonly used. The choice of solvent can influence reaction rates and solubility of the starting materials and products.
-
Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate.
Question 3: Are there other potential side reactions to be aware of?
Answer:
While the regioselectivity of the initial alkylation is the most significant challenge, other potential side reactions, though less common, include:
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Self-condensation of the α-haloketone: In the presence of a base, α-haloketones can undergo self-condensation reactions. Using a mild base and controlling the reaction temperature can help to minimize this.
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Formation of 3,6-diaminopyridazine: When preparing 3-amino-6-iodopyridazine from 3,6-diiodopyridazine, the formation of 3,6-diaminopyridazine can be a major side product. An alternative route, such as refluxing 3-amino-6-chloropyridazine in hydroiodic acid, can provide the desired 3-amino-6-iodopyridazine in a much higher yield.[1]
-
Further reactions of substituents: If the substituents on your starting materials are reactive under the chosen reaction conditions, this can lead to the formation of by-products. For example, a 6-chloro group on the product can be substituted by a methoxy group if the reaction is carried out in the presence of sodium methoxide.[1]
Data on the Impact of 6-Halo Substitution on Reaction Outcome
The following table summarizes the critical role of the 6-halo substituent in directing the synthesis towards the desired imidazo[1,2-b]pyridazine product.
| 3-Aminopyridazine Derivative | α-Haloketone | Typical Outcome | Reference |
| 3-Aminopyridazine (unsubstituted) | α-Bromoketone | Preferential alkylation at the N2 ring nitrogen, leading to low or no yield of the desired imidazo[1,2-b]pyridazine. | [1] |
| 3-Amino-6-halopyridazine | α-Bromoketone | Successful formation of the imidazo[1,2-b]pyridazine ring system in good yield. | [1] |
Key Synthetic Pathways and Side Reactions
The following diagrams illustrate the desired synthetic pathway and the major side reaction pathway.
Caption: Desired vs. side reaction pathways in imidazo[1,2-b]pyridazine synthesis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis of a 6-chloro-imidazo[1,2-b]pyridazine derivative.
Caption: General experimental workflow for imidazo[1,2-b]pyridazine synthesis.
Detailed Experimental Protocol
Synthesis of 6-chloro-2-(4-bromophenyl)imidazo[1,2-b]pyridazine
This protocol is adapted from established literature procedures and serves as a representative example.
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromo-1-(4-bromophenyl)ethan-1-one (α-bromo-4-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
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Ethanol
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Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-6-chloropyridazine (1.0 eq), 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq), and sodium bicarbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of ethanol to the flask to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid precipitate (inorganic salts) and wash with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
-
Characterization:
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
-
Note: This protocol is a general guideline. Reaction times, solvent volumes, and purification conditions may need to be optimized for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
Technical Support Center: Overcoming Poor Solubility of 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-6-chloroimidazo[1,2-b]pyridazine derivatives.
Troubleshooting Guide
Issue: My this compound derivative has poor aqueous solubility.
The imidazo[1,2-b]pyridazine scaffold is known to present solubility challenges.[1] Poor aqueous solubility is a common hurdle in drug development, affecting a significant percentage of new chemical entities.[2][3][4][5] The following steps can help you troubleshoot and improve the solubility of your compound.
Step 1: Initial Characterization and Assessment
Before attempting to improve solubility, it is crucial to thoroughly characterize the compound and quantify its baseline solubility.
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Question: How do I accurately determine the solubility of my compound?
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Answer: The equilibrium shake-flask method is a standard technique.[6] An excess of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached.[6] The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or UV-Vis spectroscopy.[7] It is recommended to determine solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.[7][8] Solubility should ideally be measured at both 4°C (for stability assessment) and 37°C (for biopharmaceutical evaluation).[7]
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Step 2: pH Modification
The presence of the 2-amino group in your derivative suggests that its solubility will be pH-dependent.
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Question: How can I use pH to improve the solubility of my this compound derivative?
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Answer: As a basic compound, your derivative is expected to be more soluble at acidic pH due to the protonation of the amino group, forming a more soluble salt. By lowering the pH of the aqueous medium, you can significantly increase its solubility.[9][10] Creating a pH-solubility profile is essential to identify the optimal pH range for solubilization.[7]
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Step 3: Co-solvents and Solubilizing Agents
If pH modification is insufficient or not feasible for your application, consider the use of co-solvents and other solubilizing agents.
-
Question: What are co-solvents and how do they work?
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Answer: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[9][10][11][12] Common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[9]
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-
Question: What other solubilizing agents can I try?
-
Answer:
-
Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[2][3] Examples include polysorbates (e.g., Tween® 80) and sodium lauryl sulfate (SLS).[12]
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Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[3][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[9]
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-
Step 4: Formulation Strategies
Advanced formulation approaches can also be employed to enhance solubility and bioavailability.
-
Question: What are solid dispersions and how can they help?
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Answer: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a polymer.[13] This can enhance solubility by converting the crystalline drug to a more soluble amorphous form and by increasing the surface area for dissolution.[11][13] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[13]
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-
Question: Can particle size reduction improve solubility?
-
Answer: Yes, reducing the particle size of your compound through techniques like micronization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10][11] However, this approach may not be suitable for very high dose compounds as it doesn't alter the intrinsic solubility.[10]
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Frequently Asked Questions (FAQs)
Q1: My compound is still not soluble enough even after trying different pH values and co-solvents. What should I do next?
A1: If basic approaches are not sufficient, you should consider more advanced techniques. A combination of methods is often more effective. For example, you could try using a co-solvent in combination with a cyclodextrin or a surfactant.[2] Alternatively, preparing a solid dispersion of your compound could significantly improve its dissolution rate and apparent solubility.[13]
Q2: Are there any potential downsides to using co-solvents or surfactants?
A2: Yes, high concentrations of some co-solvents and surfactants can be toxic.[2] It is important to consider the intended application (e.g., in vitro assay vs. in vivo study) and select excipients that are appropriate and within safe concentration limits for that application.
Q3: How do I choose the right solubilization strategy for my specific derivative?
A3: The selection of an appropriate solubilization strategy depends on the physicochemical properties of your specific derivative (e.g., its pKa, logP, and melting point), the desired final concentration, and the intended application. A systematic screening of different methods is often necessary. The provided experimental protocols can guide you in this process.
Quantitative Data Summary
The following table summarizes the potential improvement in solubility that can be achieved with different techniques. The actual improvement will be compound-specific.
| Solubilization Technique | Potential Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | 10 to 1000-fold (for ionizable compounds) | Dependent on the pKa of the compound. |
| Co-solvents | 2 to 500-fold | Potential for toxicity at high concentrations. |
| Surfactants | 2 to 100-fold | Potential for toxicity and effects on biological assays. |
| Cyclodextrins | 2 to 5000-fold | Dependent on the formation of an inclusion complex. |
| Solid Dispersions | 10 to 200-fold | Requires formulation development and characterization. |
| Particle Size Reduction | 2 to 10-fold (dissolution rate) | Does not change intrinsic solubility. |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
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Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).
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Sample Preparation: Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
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Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.
Protocol 2: Screening of Solubilizing Agents
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Stock Solution Preparation: Prepare stock solutions of various solubilizing agents (e.g., 20% w/v HP-β-CD, 10% w/v Polysorbate 80, various co-solvents at different concentrations).
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Sample Preparation: Add an excess amount of your compound to separate vials containing each solubilizing agent solution.
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Equilibration and Quantification: Follow steps 3-5 from Protocol 1.
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Data Analysis: Compare the solubility of your compound in each solubilizing agent solution to its solubility in water or buffer alone.
Visualizations
Caption: Workflow for overcoming poor solubility.
Caption: Impact of solubilization on bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. longdom.org [longdom.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-chloroimidazo[1,2-b]pyridazine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 2-Amino-6-chloroimidazo[1,2-b]pyridazine. The core of this molecule is a versatile scaffold in medicinal chemistry, notably used in the development of kinase inhibitors.[1] The presence of a chlorine atom at the C-6 position offers a reactive site for modifications, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound scaffold for functionalization?
A1: The primary sites for functionalization are the C-6 position, where the chloro group can be substituted via cross-coupling or SNAr reactions, and the C-3 position, which can be functionalized through halogenation followed by cross-coupling.[3][4]
Q2: Why is the chloro group at the C-6 position a common target for functionalization?
A2: The C-6 chloro group is an excellent synthetic handle. It is susceptible to displacement by various nucleophiles and is a suitable coupling partner in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[2][3] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.
Q3: What are the main challenges when performing cross-coupling reactions on this substrate?
A3: The key challenges include:
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Catalyst Inhibition: The amino group at the C-2 position or the nitrogen atoms within the imidazopyridazine ring system can coordinate with the palladium catalyst, potentially reducing its activity.
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Competing Reactions: Side reactions such as dehalogenation of the starting material or homocoupling of coupling partners can lower the yield of the desired product.[5]
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Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands).[6][7]
Q4: Which cross-coupling reactions are most effective for functionalizing the C-6 position?
A4: The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are extensively reported and highly effective for C-C and C-N bond formation, respectively, at the C-6 position.[3] These reactions generally offer broad functional group tolerance and high yields when optimized.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C-6 chloro position with a boronic acid or ester. However, issues can arise.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, often related to the catalyst system, reaction conditions, or reagents.
| Possible Cause | Recommended Solution |
| Ineffective Catalyst/Ligand | Aryl chlorides require highly active catalysts. Switch to a catalyst system known for chloro-arene coupling. Bulky, electron-rich phosphine ligands are critical.[6][7] See Table 1 for recommended systems. |
| Suboptimal Base | The base is crucial for activating the boronic acid.[8] If one base fails, screen others. A base that is too weak may not facilitate transmetalation, while one that is too strong can promote side reactions. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] |
| Poor Reagent Quality | Boronic acids can degrade upon storage, leading to protodeboronation.[5] Use fresh or properly stored boronic acid, or consider using more stable pinacol or MIDA boronate esters.[5] Ensure solvents are anhydrous. |
| Ineffective Degassing | Oxygen can deactivate the Pd(0) catalyst. Use robust degassing methods like three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes.[5] |
| Low Temperature | Suzuki couplings of aryl chlorides often require elevated temperatures (e.g., 90-110 °C) to facilitate the oxidative addition step.[6] |
Table 1: Recommended Suzuki Coupling Conditions for Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(OAc)₂ (2-5) | SPhos or XPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (10:1) | 100-110 |
| Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 |
Data compiled from general best practices for challenging Suzuki couplings.[3][5][8][9]
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause & Solution |
| Homocoupling of Boronic Acid | Cause: Presence of oxygen. Solution: Improve the degassing procedure. Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) catalysts.[5] |
| Protodeboronation | Cause: Hydrolysis of the boronic acid. Solution: Use anhydrous conditions and consider more stable boronate esters (e.g., pinacol esters).[5] A milder base might also reduce the rate of this side reaction. |
| Dehalogenation | Cause: Presence of hydride sources or catalyst-mediated hydrodehalogenation. Solution: Ensure solvents are pure and anhydrous. Optimize reaction time; prolonged heating can sometimes increase dehalogenation.[5] |
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is essential for creating C-N bonds at the C-6 position. Its success is highly dependent on the choice of ligand and base.
Problem: Low or No Yield
Low yields in Buchwald-Hartwig aminations of heteroaryl chlorides are typically due to catalyst deactivation or suboptimal reaction parameters.
| Possible Cause | Recommended Solution |
| Incorrect Ligand Choice | This is the most critical factor. The reaction requires bulky, electron-rich phosphine ligands (Buchwald ligands) that promote both oxidative addition and reductive elimination.[10] Ligands like XPhos, SPhos, and RuPhos are designed for these challenging couplings.[10] |
| Unsuitable Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another option.[6] Weaker bases like K₂CO₃ are generally ineffective. |
| Catalyst Poisoning | The nitrogen atoms on the imidazopyridazine core or the amine coupling partner can bind to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes mitigate this effect by ensuring the palladium remains coordinated to the phosphine. |
| Use of a Pre-catalyst | Modern Buchwald pre-catalysts (e.g., XPhos Pd G3) generate the active Pd(0) species more reliably and can lead to more consistent results than generating the catalyst in situ from a palladium source and a separate ligand.[5] |
Table 2: Recommended Buchwald-Hartwig Conditions
| Catalyst/Pre-catalyst (mol%) | Ligand (if separate) (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene or Dioxane | 100-110 |
| XPhos Pd G3 (2-4) | - | LHMDS (1.5) | THF or Toluene | 80-100 |
Conditions are based on established protocols for Buchwald-Hartwig amination.[6][11][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.
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Degassing: Sparge the resulting suspension with argon for another 15-20 minutes.
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Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%), the base (e.g., NaOt-Bu, 1.5 equiv.), and a magnetic stir bar to an oven-dried reaction vial.
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Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
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Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel.
Visualizations
Caption: General workflow for C-6 functionalization.
Caption: Troubleshooting flowchart for Suzuki coupling.
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Stability issues of 2-Amino-6-chloroimidazo[1,2-b]pyridazine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-6-chloroimidazo[1,2-b]pyridazine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemical structure, the primary stability concerns for this compound in solution are susceptibility to hydrolysis, oxidation, and photodegradation. The chloro-substituent at the 6-position and the amino group at the 2-position on the imidazo[1,2-b]pyridazine core are the most reactive sites.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, compounds with the imidazo[1,2-b]pyridazine scaffold can be sensitive to light. Photodegradation can lead to the formation of various impurities. Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by working in a dark environment.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products have not been fully characterized for this molecule, based on forced degradation studies of ponatinib, a drug containing the imidazo[1,2-b]pyridazine core, likely degradation pathways include:
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Hydrolysis: Nucleophilic substitution of the chloro group at the 6-position by a hydroxyl group, forming 2-Amino-6-hydroxyimidazo[1,2-b]pyridazine.
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Oxidation: Oxidation of the amino group or the imidazo[1,2-b]pyridazine ring system, potentially forming N-oxides or other oxidative adducts.[1][2]
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Photodegradation: Complex degradation pathways leading to various photoproducts.
Q5: What solvents are recommended for preparing solutions of this compound?
A5: It is advisable to use aprotic solvents or buffered aqueous solutions at a neutral or slightly acidic pH to minimize hydrolysis. The choice of solvent will depend on the specific experimental requirements. Always assess the compatibility of the solvent with the compound before preparing stock solutions for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after short-term storage. | Degradation of the compound. | - Prepare fresh solutions before use.- Store stock solutions at low temperatures (-20°C or -80°C).- Protect solutions from light.- Use a buffered solution to maintain a stable pH. |
| Loss of compound potency or activity over time. | Chemical instability leading to a lower concentration of the active compound. | - Re-evaluate the storage conditions (temperature, light exposure, pH).- Perform a stability study to determine the degradation rate under your experimental conditions.- Consider using a more stable analog if available. |
| Inconsistent experimental results. | Variability in the stability of the compound in solution. | - Standardize the solution preparation and handling procedures.- Ensure all solutions are prepared fresh from a solid sample for critical experiments.- Use a validated analytical method to confirm the concentration and purity of the solution before each experiment. |
Summary of Potential Degradation Pathways
| Degradation Pathway | Potential Degradant Structure | Triggering Condition |
| Hydrolysis | 2-Amino-6-hydroxyimidazo[1,2-b]pyridazine | Acidic or basic pH |
| Oxidation | This compound N-oxide | Presence of oxidizing agents, air, light |
| Photodegradation | Various complex photoproducts | Exposure to UV or visible light |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer.
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Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.
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Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.
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Storage: Store the remaining solution under the desired conditions (e.g., specific temperature, light or dark).
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same analytical method.
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Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. The appearance of new peaks should also be monitored and quantified.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Degradation Analysis
This method is adapted from analytical procedures for ponatinib and can be used as a starting point for the analysis of this compound.[1][2]
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][2]
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Mobile Phase A: Ammonium acetate buffer (pH 4.75).[1]
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Mobile Phase B: Methanol.[1]
-
Gradient: A gradient elution is recommended to separate the parent compound from potential degradation products. A typical gradient could be:
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0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30-35 min: Return to 95% A, 5% B
-
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing the solution stability.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: HPLC Analysis of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of imidazo[1,2-b]pyridazine derivatives. The content is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Example HPLC Protocol for an Imidazo[1,2-b]pyridazine Derivative
This hypothetical protocol is provided as a baseline for the troubleshooting scenarios discussed below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Issues
Question 1: Why are my peaks for imidazo[1,2-b]pyridazine derivatives showing significant tailing?
Answer:
Peak tailing is a common issue when analyzing basic compounds like imidazo[1,2-b]pyridazines, and it is often caused by secondary interactions between the basic analyte and the stationary phase. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can become protonated, leading to a positive charge on the molecule. This charged species can then interact with negatively charged residual silanol groups on the surface of silica-based columns (like C18), causing the peaks to tail.[1][2]
Troubleshooting Steps:
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Mobile Phase pH Adjustment: The most effective way to reduce tailing for basic compounds is to control the pH of the mobile phase.[3]
-
Low pH: By lowering the mobile phase pH (e.g., to 2-3 with formic acid or trifluoroacetic acid), you can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[3]
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High pH: Alternatively, using a high pH mobile phase (e.g., pH 7-8 with a suitable buffer) can deprotonate the basic analyte, making it neutral and less likely to interact with the silanol groups.[4][5] Note that a high pH requires a pH-stable column.
-
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," which means the residual silanol groups are chemically bonded with a small, non-polar group to prevent them from interacting with polar or basic analytes.[1] If you are not already using one, switching to an end-capped column can significantly improve peak shape.
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Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[3] Try diluting your sample and re-injecting to see if the peak shape improves.
-
Use a Guard Column: A guard column can help to protect the analytical column from strongly retained impurities in the sample matrix that can cause peak tailing.
Question 2: My peaks are broad and not sharp. What could be the cause?
Answer:
Broad peaks can be caused by a variety of factors, including issues with the column, mobile phase, or extra-column volume in the HPLC system.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Column Degradation | The column may be old or contaminated. Try flushing the column with a strong solvent. If that doesn't work, the column may need to be replaced.[3] |
| Mobile Phase Mismatch | The solvent used to dissolve the sample may be stronger than the mobile phase, causing the sample band to spread before it reaches the column. Whenever possible, dissolve your sample in the initial mobile phase.[3] |
| Extra-Column Volume | Excessive tubing length or a large detector cell can lead to peak broadening. Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter.[1] |
| Void in the Column | A void at the head of the column can cause the sample to spread unevenly, resulting in broad peaks. This can be caused by pressure shocks or operating at a high pH that degrades the silica. A new column may be required.[3] |
Question 3: I am seeing split peaks for my imidazo[1,2-b]pyridazine analyte. What should I do?
Answer:
Peak splitting can be a frustrating problem, often pointing to an issue with the sample injection or the column itself.
Troubleshooting Steps:
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Clogged Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Try back-flushing the column or replacing the frit.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase, it can cause peak splitting. Ensure your sample diluent is compatible with the mobile phase.
-
Partially Blocked Tubing: A partial blockage in the tubing before the column can also lead to a split flow path for the sample. Check all tubing for blockages.
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Column Void: A void or channel in the column packing can lead to split peaks. This usually requires column replacement.[3]
Retention Time and Resolution Issues
Question 4: The retention time of my imidazo[1,2-b]pyridazine is shifting between injections. What is causing this?
Answer:
Retention time instability is often a sign of a problem with the HPLC pump, mobile phase composition, or column temperature.
Troubleshooting Steps:
-
Check for Leaks: A leak in the system will cause the flow rate to be inconsistent, leading to shifting retention times. Carefully inspect all fittings and connections for any signs of leakage.
-
Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently for each run. If using a gradient, make sure the pump's proportioning valves are working correctly.
-
Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run. If you are running a gradient, ensure you have a sufficient equilibration time between injections.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Question 5: I have poor resolution between my main peak and an impurity. How can I improve the separation?
Answer:
Poor resolution means that two or more peaks are not well separated. To improve resolution, you can adjust the mobile phase composition, gradient, or flow rate.
Strategies for Improving Resolution:
| Parameter | Adjustment and Rationale |
| Mobile Phase Strength | For reverse-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase retention and can improve the separation of closely eluting peaks. |
| Gradient Slope | A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) will give the analytes more time to interact with the stationary phase, which can lead to better resolution. |
| Flow Rate | Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time. |
| Column Chemistry | If mobile phase optimization does not provide sufficient resolution, you may need to try a column with a different stationary phase (e.g., a phenyl-hexyl column) to achieve a different selectivity. |
Baseline Problems
Question 6: My HPLC baseline is noisy. What are the common causes and solutions?
Answer:
A noisy baseline can make it difficult to accurately integrate small peaks. The source of the noise can be the detector, the pump, or the mobile phase.
Troubleshooting Baseline Noise:
| Source of Noise | Potential Cause | Solution |
| Detector | Aging detector lamp. | Replace the lamp. |
| Air bubble in the flow cell. | Flush the system with a degassed mobile phase at a high flow rate. | |
| Pump | Inconsistent mixing of mobile phase. | Ensure the mobile phase is thoroughly mixed and degassed. |
| Worn pump seals. | Replace the pump seals. | |
| Mobile Phase | Contaminated solvents. | Use high-purity, HPLC-grade solvents. |
| Microbial growth in aqueous buffer. | Prepare fresh buffer daily and filter before use. |
Visual Troubleshooting Workflows
Peak Tailing Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Retention Time Instability Workflow
Caption: Troubleshooting workflow for retention time instability.
References
Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-b]pyridazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental validation of these compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine-based inhibitor shows poor selectivity against closely related kinases. How can I improve this?
A1: Achieving selectivity is a common challenge due to the high homology among kinase active sites.[1][2] Here are several strategies to enhance selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the imidazo[1,2-b]pyridazine scaffold. Optimization of the 3- and 6-positions has been shown to significantly impact selectivity.[3] For instance, introducing bulky or specific chemical moieties can create steric hindrance that prevents binding to off-target kinases.
-
Targeting Unique Structural Features: Exploit atypical structural features of your target kinase. For example, Haspin kinase has unique structural characteristics that can be targeted to develop specific inhibitors with fewer off-target effects.[4]
-
Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site (orthosteric inhibition), consider designing inhibitors that bind to less conserved allosteric sites. This approach was successfully used to develop selective TYK2 inhibitors by targeting the pseudokinase (JH2) domain.[2][5]
-
Co-crystal Structure Analysis: Obtain a co-crystal structure of your inhibitor bound to the target kinase. This provides valuable insights into the binding mode and allows for the rational design of modifications to improve selectivity.[4][6][7]
Q2: My inhibitor has good biochemical potency but shows poor activity in cell-based assays. What are the potential reasons and solutions?
A2: A discrepancy between biochemical and cellular activity, often referred to as a "cell shift," is a frequent issue.[8] Potential causes and troubleshooting steps include:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. To address this, you can modify the physicochemical properties of the inhibitor, such as lipophilicity and polarity, to improve its permeability.[9]
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes. Strategies to improve metabolic stability include modifying metabolically labile sites on the molecule. For example, replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved the metabolic stability of a series of Tyk2 JH2 ligands.[1]
-
Efflux by Transporters: The compound might be actively pumped out of the cell by efflux transporters. This can sometimes be mitigated by structural modifications that reduce the compound's affinity for these transporters.
-
High Protein Binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target. Consider performing assays in low-serum conditions or measuring the free fraction of the compound.
Q3: How can I confirm the mechanism of action of my imidazo[1,2-b]pyridazine-based inhibitor?
A3: To confirm that your inhibitor is acting on the intended target and through the expected mechanism, a combination of biochemical and cellular assays is recommended:
-
ATP Competition Assay: This assay determines if the inhibitor binds to the ATP-binding site of the kinase. An increase in the inhibitor's IC50 value with increasing ATP concentrations indicates a competitive binding mode.[4]
-
Target Engagement Assays: In-cell target engagement can be assessed by measuring the phosphorylation of a known downstream substrate of the target kinase. For example, the inhibition of cellular Haspin activity can be quantified by measuring the reduction in Histone H3 phosphorylation at threonine 3 (H3T3ph).[4]
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to assess its selectivity. This can identify potential off-targets and provide a more comprehensive understanding of its activity.[1][6]
-
Rescue Experiments: If your inhibitor induces a specific phenotype, attempt to rescue this phenotype by overexpressing a drug-resistant mutant of the target kinase.
Troubleshooting Guides
Issue 1: Low Potency and/or Selectivity in Initial Screens
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal scaffold interactions | Modify substituents at key positions (e.g., 3- and 6-positions) of the imidazo[1,2-b]pyridazine core.[3] | Improved IC50 values and enhanced selectivity against off-target kinases. |
| Targeting a highly conserved binding site | Explore allosteric inhibition by targeting less conserved regions like the pseudokinase domain.[2][5] | Identification of inhibitors with a novel mechanism of action and potentially higher selectivity. |
| Lack of structural information | Perform co-crystallization studies with the target protein.[4][6] | A high-resolution crystal structure to guide rational drug design and optimization. |
Issue 2: Poor Pharmacokinetic Properties (e.g., low oral bioavailability)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor metabolic stability | Identify and modify metabolically labile groups. For example, introduce blocking groups or replace labile moieties with more stable ones.[1] | Increased half-life in liver microsome stability assays and improved in vivo exposure. |
| Low aqueous solubility | Introduce polar functional groups or ionizable centers to improve solubility. | Enhanced solubility, which can lead to better absorption and bioavailability. |
| Poor permeability | Optimize the lipophilicity (LogP/LogD) of the compound. For example, forming intramolecular hydrogen bonds can improve permeability.[1] | Improved Caco-2 permeability and potentially higher oral bioavailability.[1] |
Quantitative Data Summary
Table 1: Selectivity of Imidazo[1,2-b]pyridazine-based Haspin Inhibitors [4]
| Compound | Haspin IC50 (nM) | Aurora B IC50 (µM) | CDK1 IC50 (µM) | Selectivity Index (CDK1/Haspin) |
| 5 (CHR-6494) | 55 | >1 | 0.029 | 527 |
| 12 | 12 | >10 | 0.052 | 4333 |
| 14 | 100 | >10 | >10 | >100 |
| 21 | 6 | >10 | >10 | >1667 |
| 22 | 12 | >10 | >10 | >833 |
Table 2: Potency and Selectivity of a TYK2 JH2 Inhibitor [1]
| Compound | TYK2 JH2 IC50 (nM) | JAK1 IC50 (µM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) |
| 6 | 1.8 | >2 | >2 | >2 |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is a general method for determining the potency of an inhibitor against a specific kinase.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Imidazo[1,2-b]pyridazine-based inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Scratch Wound Cell Migration Assay
This assay is used to assess the effect of an inhibitor on cell migration.[4]
Materials:
-
Cancer cell line of interest (e.g., U-2 OS)[4]
-
96-well ImageLock plates
-
Complete cell culture medium
-
Inhibitor compound
-
Incubator with live-cell imaging capabilities (e.g., IncuCyte)
Procedure:
-
Seed cells into a 96-well plate and grow them to a confluent monolayer.
-
Create a uniform "scratch" or wound in the monolayer using a wound-making tool.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of the inhibitor or DMSO as a vehicle control.
-
Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every hour) for 24-48 hours.
-
Analyze the images to quantify the rate of wound closure over time. The relative wound density can be calculated using specialized software.
-
Compare the migration rate of inhibitor-treated cells to that of control cells to determine the effect of the inhibitor on cell migration.
Visualizations
Caption: Allosteric inhibition of the TYK2 signaling pathway.
Caption: Workflow for improving inhibitor selectivity.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of 2-Amino-6-chloroimidazo[1,2-b]pyridazine analogs
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with 2-Amino-6-chloroimidazo[1,2-b]pyridazine analogs as kinase inhibitors. The following sections offer troubleshooting guidance, frequently asked questions, quantitative data summaries, and detailed experimental protocols to facilitate the effective use of these compounds and the mitigation of off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound analogs.
Q1: My this compound analog shows lower than expected potency in my in vitro kinase assay. What are the potential causes?
A1: Several factors can contribute to lower-than-expected potency. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Verify the identity and purity of your compound batch using methods like LC-MS and NMR. Poor solubility is a common issue with heterocyclic compounds.[1][2][3]
-
Protocol: Prepare a fresh stock solution in 100% DMSO. Visually inspect for any precipitation. When diluting into aqueous assay buffer, perform serial dilutions and ensure the final DMSO concentration is low (ideally <1%) to avoid compound crashing out.[2]
-
-
Assay Conditions:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[1]
-
Protocol: If using a high ATP concentration, consider performing the assay at an ATP concentration close to the Km value for the specific kinase to increase the assay's sensitivity to competitive inhibitors.
-
-
Kinase Enzyme Activity:
-
Action: Confirm the activity of your kinase enzyme. Enzyme activity can vary between batches and suppliers and can decrease with improper storage or multiple freeze-thaw cycles.
-
Protocol: Include a known potent inhibitor for your target kinase as a positive control in your experiment. Also, run a no-inhibitor control to establish baseline kinase activity.
-
Q2: I'm observing a cellular phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the target kinase. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target effects. The following strategies can help you validate on-target versus off-target activity:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same kinase but has a distinct chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, introduce a mutant version of the target kinase that is resistant to your inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.
-
Dose-Response Correlation: Correlate the concentration of the inhibitor required to induce the phenotype with its IC50 for the target kinase. A significant discrepancy may suggest an off-target effect.
-
Kinome Profiling: Perform a broad kinase screen to identify other potential targets of your compound. This can reveal unexpected off-targets that may be responsible for the observed phenotype.
Q3: How can I improve the selectivity of my this compound analog?
A3: Improving selectivity often involves iterative medicinal chemistry based on structure-activity relationship (SAR) studies. For the imidazo[1,2-b]pyridazine scaffold, modifications at the 3 and 6 positions have been shown to significantly impact kinase selectivity. For instance, in the development of IKKβ inhibitors, optimization of these positions increased both potency and selectivity. Similarly, for Tyk2 JH2 inhibitors, modifications at the C3 and C6 positions were crucial for achieving high selectivity over other kinases. A rational drug design approach, potentially guided by computational modeling and structural biology, can help in designing analogs with improved selectivity profiles.
Data Presentation: Quantitative SAR of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various imidazo[1,2-b]pyridazine analogs against different kinase targets.
Table 1: SAR of Imidazo[1,2-b]pyridazine Analogs as IKKβ Inhibitors
| Compound | R Group (Position 3) | R' Group (Position 6) | IKKβ IC50 (nM) |
|---|---|---|---|
| 1 | Phenyl | Amino | 500 |
| 2 | 4-Fluorophenyl | Amino | 250 |
| 3 | Phenyl | Methylamino | 100 |
| 4 | 4-Fluorophenyl | Methylamino | 50 |
Table 2: SAR of Imidazo[1,2-b]pyridazine Analogs as Tyk2 JH2 Inhibitors
| Compound | R Group (Position 3) | R' Group (Position 6) | Tyk2 JH2 Ki (nM) | Cellular IFNα IC50 (nM) |
|---|---|---|---|---|
| 5 | H | 4-aminocyclohexylamino | 22 | 220 |
| 6 | 2-fluorocyclopropyl | 4-aminocyclohexylamino | 0.015 | 12 |
| 7 | H | (2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)amino | - | 211 |
| 8 | 2-fluorocyclopropyl | (2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)amino | 0.023 | 41 |
Data in tables are representative and compiled from multiple sources for illustrative purposes.[4][5]
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for measuring the activity of a purified kinase and the potency of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
P81 phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Wash the filter plate multiple times with phosphoric acid to remove unbound radiolabel.
-
Dry the plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.[6][7]
Cellular Phosphorylation Assay (Western Blot)
This protocol is used to determine the effect of an inhibitor on the phosphorylation of a kinase's substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
This compound analog
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated substrate
-
Primary antibody for the total substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified time. Include a vehicle (DMSO) control.
-
If required, stimulate the cells to induce the signaling pathway of interest.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein.[8][9]
Signaling Pathway Visualization
The diagram below illustrates a simplified, generic kinase signaling pathway that can be inhibited by this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. raybiotech.com [raybiotech.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-Amino-6-chloroimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A common and scalable route involves a multi-step process beginning with the synthesis of the imidazo[1,2-b]pyridazine core, followed by functionalization. The key steps are:
-
Synthesis of 3-Amino-6-chloropyridazine: Typically prepared from the reaction of 3,6-dichloropyridazine with aqueous ammonia under heat and pressure.
-
Cyclization to 6-chloroimidazo[1,2-b]pyridazine: The resulting aminopyridazine is reacted with an acetaldehyde equivalent, such as chloroacetaldehyde, to form the fused imidazole ring.
-
Halogenation at C2: The imidazo[1,2-b]pyridazine core is then selectively halogenated at the C2 position, often using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to create a reactive site.
-
Amination at C2: The final step is a nucleophilic aromatic substitution (SNAr) on the 2-halo intermediate with an ammonia source to install the 2-amino group.[1]
Q2: Are there one-pot methods available for this synthesis?
A2: While multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR) are efficient for synthesizing some substituted imidazo[1,2-a]pyridines, a direct, high-yield one-pot synthesis for this compound is not well-established in the literature.[2] The stepwise approach allows for better control and purification of intermediates, which is often critical for scalability and final product purity.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety considerations include:
-
Pressurized Reactions: The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and aqueous ammonia is typically conducted in a sealed vessel at high temperatures (e.g., 110°C), leading to significant pressure buildup. Ensure the use of appropriately rated pressure reactors and adherence to all safety protocols for high-pressure work.
-
Exothermic Reactions: The cyclization and halogenation steps can be exothermic. On a larger scale, efficient heat management is crucial. This may involve slow, controlled addition of reagents, use of jacketed reactors, and careful monitoring of the internal temperature.
-
Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive reagents like phosphorus oxychloride (if used in alternative routes) or halogenating agents like NBS/NCS.
Q4: Why is the introduction of the 2-amino group typically done as a final step?
A4: Introducing the amino group late in the synthesis avoids potential complications. The amino group is a powerful activating group and can also act as a nucleophile, potentially leading to side reactions during the initial cyclization or other functionalization steps. Performing the amination on a stable, halogenated intermediate provides a more controlled and regioselective reaction.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 3-Amino-6-chloropyridazine (Starting Material)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction of 3,6-dichloropyridazine with ammonia is often slow. Action: Ensure the reaction is heated for a sufficient duration (e.g., 12 hours or more) at the target temperature (110°C). Monitor reaction completion by TLC or HPLC before workup. |
| Pressure Loss | If using a sealed vessel, a leak can prevent the reaction from reaching the necessary temperature and pressure, leading to low conversion. Action: Check all seals and fittings on the pressure reactor before starting the experiment. Use a vessel with a pressure gauge to monitor integrity throughout the reaction. |
| Sub-optimal Temperature | The temperature is critical for driving the nucleophilic aromatic substitution. Action: Calibrate your heating equipment. Ensure the internal reaction temperature reaches the target of 110-120°C. |
| Product Loss During Workup | The product may have some solubility in water. Action: Cool the reaction mixture to 0°C or below before filtration to minimize solubility and maximize precipitation. Wash the filtered solid with a minimal amount of cold water. |
Problem 2: Poor Yield or Tar Formation During Cyclization to 6-chloroimidazo[1,2-b]pyridazine
| Potential Cause | Recommended Solution |
| Polymerization of Chloroacetaldehyde | Chloroacetaldehyde is prone to polymerization, especially under basic conditions or upon heating. Action: Use a fresh, high-quality source of chloroacetaldehyde. Consider using a stable precursor or aqueous solution and adding it portion-wise to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction Temperature Too High | Excessive heat can lead to decomposition of the starting material or product, resulting in the formation of insoluble tars. Action: Maintain a controlled reaction temperature, typically around 90°C. For larger scales, ensure efficient stirring and external cooling to manage any exotherm. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion and the formation of side products. Action: Carefully measure the molar equivalents of 3-amino-6-chloropyridazine and the aldehyde source. A slight excess of the aldehyde may be required. |
| Difficult Purification | The crude product may be a dark, oily solid that is difficult to handle. Action: After distilling off the water, triturate the crude solid with a suitable solvent like ethanol to induce crystallization and remove soluble impurities before filtration. |
Problem 3: Low Conversion or Side Products in C2-Amination Step
| Potential Cause | Recommended Solution |
| Low Reactivity of 2-Halo Intermediate | The 2-halo-6-chloroimidazo[1,2-b]pyridazine may not be sufficiently reactive under the chosen conditions. Action: If using a 2-chloro intermediate, consider switching to the more reactive 2-bromo analogue (synthesized using NBS). Increase the reaction temperature, but monitor for decomposition. |
| Formation of Hydroxylated Impurity | The presence of water can lead to a competing hydrolysis reaction, forming a 2-hydroxy-imidazo[1,2-b]pyridazine impurity. Action: Use anhydrous solvents and reagents. If using aqueous ammonia, higher concentrations and temperatures may be needed to favor amination over hydrolysis. |
| Base Incompatibility | A strong, non-nucleophilic base is often required to facilitate the reaction, but an inappropriate base can lead to side reactions. Action: Screen different bases. A hindered organic base or an inorganic base like K₂CO₃ or Cs₂CO₃ may be effective. |
| Product Isolation Issues | The final product may be highly polar, making extraction from aqueous media difficult. Action: After reaction completion, adjust the pH to be slightly basic to ensure the amino group is deprotonated. Extract with a more polar solvent like dichloromethane or a mixture of ethyl acetate and isopropanol. If the product precipitates, it can be isolated by filtration. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
-
Reagents: 3,6-Dichloropyridazine (10 g, 67.1 mmol), concentrated aqueous ammonium hydroxide (100 mL).
-
Procedure: a. Charge a stainless-steel pressure vessel with 3,6-dichloropyridazine and concentrated aqueous ammonium hydroxide. b. Seal the vessel securely and begin stirring. c. Heat the vessel to an internal temperature of 110°C and maintain for 12 hours. The internal pressure will increase significantly. d. After 12 hours, cool the vessel to room temperature, then further cool in an ice bath to 0°C. e. Carefully vent the vessel and open it in a well-ventilated fume hood. f. Filter the resulting solid precipitate and wash it with two portions of cold deionized water (2 x 15 mL). g. Dry the pale-yellow solid under vacuum to yield 3-amino-6-chloropyridazine. (Typical yield: ~80%).
Protocol 2: Synthesis of this compound (Proposed Route)
Step A: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
-
Reagents: 3-Amino-6-chloropyridazine (10 g, 77.2 mmol), chloroacetaldehyde (50% aqueous solution, ~15 mL, ~116 mmol).
-
Procedure: a. Combine 3-amino-6-chloropyridazine and the aqueous chloroacetaldehyde solution in a round-bottom flask equipped with a condenser. b. Heat the mixture to 90°C with stirring for 5 hours. c. Set up the apparatus for distillation and remove the water under atmospheric pressure or reduced pressure. d. The crude residue will be a brown-yellow solid. Add 50 mL of ethanol and stir vigorously to break up the solid. e. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-chloroimidazo[1,2-b]pyridazine. (Typical yield: ~70%).
Step B: Synthesis of 2-Bromo-6-chloroimidazo[1,2-b]pyridazine
-
Reagents: 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.5 mmol), N-Bromosuccinimide (NBS) (6.3 g, 35.8 mmol), anhydrous acetonitrile (100 mL).
-
Procedure: a. Dissolve 6-chloroimidazo[1,2-b]pyridazine in anhydrous acetonitrile in a flask protected from light. b. Add NBS portion-wise at room temperature. An exotherm may be observed. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material. d. Once complete, concentrate the mixture under reduced pressure. e. Redissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-bromo intermediate, which can be used directly or purified by column chromatography.
Step C: Synthesis of this compound
-
Reagents: 2-Bromo-6-chloroimidazo[1,2-b]pyridazine (crude from Step B, ~32.5 mmol), concentrated aqueous ammonium hydroxide (50 mL), isopropanol (50 mL).
-
Procedure: a. In a pressure vessel, combine the crude 2-bromo intermediate, isopropanol, and concentrated aqueous ammonia. b. Seal the vessel and heat to 100-120°C for 12-18 hours. c. Cool the reaction to room temperature and vent the pressure. d. Concentrate the reaction mixture under reduced pressure to remove the isopropanol and excess ammonia. e. Adjust the pH of the remaining aqueous slurry to ~9-10 with NaOH solution. f. Cool the mixture in an ice bath and filter the precipitated solid. g. Wash the solid with cold water and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the final C2-Amination step.
References
Technical Support Center: Regioselectivity in Imidazo[1,2-b]pyridazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine scaffolds. The information is designed to help control regioselectivity in various reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the imidazo[1,2-b]pyridazine core, and which is generally favored?
A1: The most common sites for functionalization on the imidazo[1,2-b]pyridazine core are the C2, C3, and C6 positions. The C3 position is generally the most nucleophilic and therefore the most common site for electrophilic substitution and direct C-H functionalization.[1][2] The C6 position is often substituted in the starting pyridazine material (e.g., 6-chloroimidazo[1,2-b]pyridazine) and is a key handle for modifications via nucleophilic aromatic substitution (SNA) or cross-coupling reactions.[1][3] Functionalization at the C2 position is also possible, often directed by the choice of starting materials or specific reaction conditions.
Q2: How can I selectively achieve C3-functionalization in imidazo[1,2-b]pyridazines?
A2: Selective C3-functionalization is often achieved through direct C-H functionalization reactions, such as palladium-catalyzed direct arylation.[1][2] The choice of catalyst, oxidant, and solvent system is crucial for high regioselectivity and yield. For instance, a system of Pd(OAc)₂ as the catalyst with Ag₂CO₃ as the base has been shown to be effective for the direct C3-H functionalization with a variety of arenes, heteroerenes, and alkenes.[2] Computational studies suggest that a concerted metalation-deprotonation (CMD) mechanism is at play, where electronic and steric factors favor the C3 position.[2]
Q3: I am getting a mixture of regioisomers during the synthesis of the imidazo[1,2-b]pyridazine core. What is the likely cause and how can I fix it?
A3: A common cause for the formation of regioisomers during the synthesis of the imidazo[1,2-b]pyridazine core, particularly when using a condensation reaction between an α-bromoketone and 3-aminopyridazine, is the competing nucleophilicity of the ring nitrogens in the 3-aminopyridazine. The ring nitrogen that is not adjacent to the amino group is often the most nucleophilic, leading to alkylation at this site and preventing the desired cyclization.[4] To overcome this, it is highly recommended to use a 3-amino-6-halopyridazine as the starting material. The presence of a halogen at the 6-position electronically deactivates the adjacent ring nitrogen, favoring the initial alkylation at the correct nitrogen and leading to the successful formation of the imidazo[1,2-b]pyridazine ring in good yield.[4]
Q4: Can I perform sequential functionalization at different positions of the imidazo[1,2-b]pyridazine ring?
A4: Yes, sequential functionalization is a powerful strategy to build molecular complexity. A common approach is to first perform a regioselective C-H functionalization at the C3 position of a 6-chloroimidazo[1,2-b]pyridazine. The chloro group at the C6 position can then be used as a handle for a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille) or a nucleophilic aromatic substitution to introduce a second point of diversity.[1] This has been successfully applied to the synthesis of 3,6-disubstituted and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines.[1]
Troubleshooting Guides
Problem 1: Poor or No Yield in C3-Arylation of Imidazo[1,2-b]pyridazine
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst [e.g., Pd(OAc)₂] is fresh and has been stored properly. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | While some direct arylations proceed without a ligand, the addition of a suitable ligand (e.g., PPh₃) can sometimes improve yields, although it may also affect regioselectivity. |
| Incorrect Oxidant/Base | The choice of oxidant and base is critical. For oxidative C-H functionalization, ensure the correct stoichiometry of the oxidant (e.g., Ag₂CO₃) is used. For other cross-coupling reactions, the base (e.g., K₂CO₃, Cs₂CO₃) and its strength can significantly impact the reaction outcome. |
| Solvent Effects | The polarity and coordinating ability of the solvent (e.g., DMA, 1,4-dioxane) can influence the reaction rate and yield. If the reaction is sluggish, consider screening different solvents. |
| Decomposition of Starting Material | Imidazo[1,2-b]pyridazines can be sensitive to high temperatures. If decomposition is observed, try lowering the reaction temperature and extending the reaction time. |
Problem 2: Lack of Regioselectivity in Functionalization Reactions
| Possible Cause | Suggested Solution |
| Steric Hindrance | If the C3 position is sterically hindered, functionalization may occur at other positions. Consider using a less bulky protecting group or a smaller catalyst. |
| Electronic Effects of Substituents | Electron-donating or -withdrawing groups on the imidazo[1,2-b]pyridazine core can alter the electron density at different positions, influencing regioselectivity. Analyze the electronic nature of your substrate to predict the most likely site of reaction. |
| Reaction Mechanism | Different reaction mechanisms can lead to different regioisomers. For example, a reaction proceeding via a radical mechanism may exhibit different regioselectivity compared to one following an ionic pathway. Understanding the plausible mechanism can help in choosing conditions that favor the desired isomer. |
| Thermodynamic vs. Kinetic Control | The observed product ratio may be a result of kinetic or thermodynamic control. Try running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature for a longer duration to favor the thermodynamically more stable product. |
Quantitative Data
Table 1: Regioselective C3-Arylation of 6-Chloroimidazo[1,2-b]pyridazine
| Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ (5 mol%) | K₂CO₃ (3 equiv) | DMA | 130 | 56 | [5] |
| Phenylboronic acid | Pd(OAc)₂ (5 mol%) | - | - | - | (Higher than direct arylation) | [5] |
| Various (hetero)arenes | Pd(OAc)₂ | Ag₂CO₃ | - | - | Good to excellent | [2] |
Note: Direct comparison of yields between different methods should be done with caution as other reaction parameters may vary.
Experimental Protocols
Protocol 1: One-Pot, Two-Step Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines via Suzuki Cross-Coupling and Palladium-Catalyzed Arylation
This protocol is adapted from a described methodology for the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines.[1]
Step 1: Suzuki Cross-Coupling at the C6 Position
-
To a microwave vial, add 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv), the desired boronic acid (1.2 equiv), a suitable palladium catalyst [e.g., Pd(PPh₃)₄ (0.05 equiv)], and a base [e.g., K₂CO₃ (2.0 equiv)].
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Seal the vial and heat in a microwave reactor to the appropriate temperature (e.g., 120 °C) for the required time (e.g., 30 minutes).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Step 2: Direct C-H Arylation at the C3 Position
-
To the crude reaction mixture from Step 1, add the arylating agent (e.g., an aryl bromide, 1.5 equiv), a palladium catalyst [e.g., Pd(OAc)₂ (0.1 equiv)], a ligand (if necessary, e.g., PPh₃), and a base [e.g., K₂CO₃ (3.0 equiv)].
-
Add a suitable solvent (e.g., DMA).
-
Seal the vial and heat to the required temperature (e.g., 130 °C) for the necessary duration (e.g., 24 hours).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-disubstituted imidazo[1,2-b]pyridazine.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Workflow for sequential functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C2-arylation of imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors and Other Small Molecule Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinase inhibitors centered around the imidazo[1,2-b]pyridazine scaffold, with a primary focus on the potent multi-kinase inhibitor Ponatinib. The performance of Ponatinib is benchmarked against other well-established tyrosine kinase inhibitors (TKIs), namely Imatinib, Dasatinib, and Nilotinib, which target similar oncogenic pathways but possess different chemical scaffolds. This comparison is supported by quantitative experimental data on inhibitor potency, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and workflows.
Introduction to 2-Amino-6-chloroimidazo[1,2-b]pyridazine and the Imidazo[1,2-b]pyridazine Scaffold
This compound serves as a crucial chemical intermediate in the synthesis of a variety of biologically active compounds.[1] It is a derivative of the imidazo[1,2-b]pyridazine heterocyclic system, a "privileged" scaffold in medicinal chemistry. This scaffold is noted for its favorable physicochemical properties, such as improving solubility and binding affinity of molecules.[1] Its structural significance is highlighted by its presence as the core pharmacophore in Ponatinib, a third-generation tyrosine kinase inhibitor.[1] The imidazo[1,2-b]pyridazine core is versatile, with derivatives being explored as inhibitors for a range of kinases including Tropomyosin Receptor Kinases (TRKs), Monopolar Spindle 1 (Mps1) kinase, Tyk2, PIM kinases, IKKβ, and Bruton's tyrosine kinase (BTK).[1][2][3][4][5]
Comparative Efficacy of Kinase Inhibitors
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following tables summarize the in vitro inhibitory activities of Ponatinib, Imatinib, Dasatinib, and Nilotinib against the wild-type BCR-ABL kinase and a panel of clinically significant mutants that confer resistance to earlier generation inhibitors.
Table 1: Biochemical Inhibitory Activity (IC50, nM) Against Wild-Type and Mutant BCR-ABL
| Target | Ponatinib (nM) | Imatinib (nM) | Dasatinib (nM) | Nilotinib (nM) |
| Wild-Type ABL | 0.37[6][7] | 280[8] | 0.6[8] | 15[8] |
| T315I | 2.0[6][7] | >10,000 | >5,000 | >10,000 |
| G250E | 0.44 | 1,500 | 3.0 | 110 |
| Q252H | 0.44[7] | 1,500 | 1.0 | 30 |
| Y253F | 0.30 | 2,500 | 1.0 | 35 |
| E255K | 0.30 | 5,000 | 2.0 | 150 |
| M351T | 0.30[7] | 250 | 1.0 | 20 |
| H396P | 0.35[7] | 800 | 1.0 | 50 |
Note: IC50 values are compiled from multiple sources and may vary based on specific experimental conditions. The data is presented to illustrate the relative potencies of the inhibitors.
Table 2: Cellular Inhibitory Activity (IC50/GI50, nM) in BCR-ABL-Expressing Cell Lines
| Cell Line (Expressing) | Ponatinib (nM) | Imatinib (nM) | Dasatinib (nM) | Nilotinib (nM) |
| Ba/F3 (Wild-Type BCR-ABL) | 0.5[6] | 600 | 0.8 | 30[8] |
| Ba/F3 (BCR-ABL T315I) | 11[6] | >10,000 | >5,000 | >10,000 |
| K562 (Wild-Type BCR-ABL) | 0.02[9] | 67[3] | - | 480[8] |
| K562-IR (Imatinib-Resistant) | 15[9] | >10,000 | - | - |
| K562-NR (Nilotinib-Resistant) | 3.5[9] | - | - | >2,000 |
Note: Values represent the concentration required for 50% inhibition of cell proliferation or growth. These can vary between studies due to different assay methodologies and incubation times.
Signaling Pathway Inhibition
Ponatinib and the other compared TKIs function by inhibiting the constitutively active BCR-ABL tyrosine kinase, which is the hallmark of Chronic Myeloid Leukemia (CML). This oncoprotein drives cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By blocking the ATP-binding site of BCR-ABL, these inhibitors prevent the phosphorylation of its downstream substrates, leading to the induction of apoptosis in cancer cells.[10][11] A key distinction of Ponatinib is its unique molecular structure, featuring a carbon-carbon triple bond, which enables it to effectively bind to and inhibit the T315I "gatekeeper" mutant of BCR-ABL, a mutation that confers resistance to Imatinib, Dasatinib, and Nilotinib.[1]
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate comparison of kinase inhibitors. Below are representative protocols for a biochemical and a cellular assay commonly used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the direct inhibition of a kinase's enzymatic activity by quantifying the phosphorylation of a substrate. TR-FRET is a common format that detects the proximity of a europium-labeled antibody (donor) that recognizes a tag on the kinase and a fluorescently labeled tracer (acceptor) that binds to the ATP pocket. Inhibition is measured by the displacement of the tracer by the inhibitor, leading to a decrease in the FRET signal.
Materials:
-
Recombinant Kinase (e.g., BCR-ABL)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Test inhibitors (e.g., Ponatinib) serially diluted in DMSO
-
384-well, low-volume, white microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Dispense a small volume (e.g., 100 nL) of each inhibitor concentration into the wells of a 384-well plate.
-
Kinase/Antibody Preparation: Prepare a 2X solution of the kinase and the Eu-labeled antibody in kinase buffer.
-
Tracer/ATP Preparation: Prepare a 4X solution of the fluorescent tracer and ATP in kinase buffer.
-
Reaction Assembly:
-
Add 5 µL of the 2X kinase/antibody mixture to each well containing the plated compound.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X tracer/ATP mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (tracer acceptor) after a pulsed excitation at ~340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Proliferation Assay: MTT Assay
This colorimetric assay is used to assess the impact of a compound on cell viability and proliferation. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the color is proportional to the number of viable cells.[1]
Materials:
-
BCR-ABL expressing cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom, sterile cell culture plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.
-
Compound Treatment: After allowing cells to adhere or recover (for suspension cells), add 100 µL of the 2X serially diluted test inhibitors to the respective wells. Include a vehicle control (e.g., DMSO-treated) group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the GI50 (or IC50) value.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of potent kinase inhibitors, exemplified by the pan-BCR-ABL inhibitor Ponatinib.[1] When compared to earlier generation TKIs like Imatinib, Dasatinib, and Nilotinib, Ponatinib demonstrates superior potency against wild-type BCR-ABL and, critically, maintains its inhibitory activity against the T315I mutation and a wide array of other resistance-conferring mutations. This broad activity profile underscores the value of the imidazo[1,2-b]pyridazine core in designing next-generation kinase inhibitors. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative analyses of novel kinase inhibitors, ensuring robust and reproducible data generation for advancing drug discovery efforts.
References
- 1. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 2. ashpublications.org [ashpublications.org]
- 3. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Imidazo[1,2-b]pyridazine Derivatives
A deep dive into the structure-activity relationships of substituted imidazo[1,2-b]pyridazine scaffolds reveals a versatile class of compounds with a wide range of biological activities. While direct comparative studies of the core isomers are limited, extensive research on substituted imidazo[1,2-b]pyridazines has demonstrated their potential as potent inhibitors of various enzymes and receptors, with applications in oncology, neurodegenerative diseases, and inflammatory conditions.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[1][2] Researchers have extensively modified this core structure by adding different chemical groups (substituents) at various positions to modulate its biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of various imidazo[1,2-b]pyridazine derivatives, focusing on how different substitution patterns influence their therapeutic potential.
Targeting β-Amyloid Plaques in Alzheimer's Disease
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[3] The binding affinity of these compounds, measured by the inhibition constant (Ki), varies significantly depending on the substituents at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core.
Key Findings:
-
Substitution at the 2-position: A 2-(4'-Dimethylaminophenyl) group was found to be crucial for high binding affinity.[3]
-
Substitution at the 6-position:
-
Replacement of the Phenyl Ring: Replacing the phenyl ring at the 2-position with pyridinyl or thiophenyl rings led to a significant reduction in binding affinity.[3]
| Compound/Derivative | Substitution Pattern | Target | Biological Activity (Ki) |
| Compound 4 | 2-(4′-Dimethylaminophenyl)-6-(methylthio) | Aβ Plaques | 11.0 nM[3] |
| Analog 3 | 2-(4′-Dimethylaminophenyl)-6-(methoxy) | Aβ Plaques | Lower affinity than Compound 4[3] |
| Analogs 5, 6, 9, 10 | 6-(ω-fluoroethyl or ω-fluoropropyl) | Aβ Plaques | Decreased affinity[3] |
| Analogs 16a, 16b, 16c, 20a, 20b | 2-(pyridinyl or thiophenyl) | Aβ Plaques | Significantly reduced affinity[3] |
Experimental Protocols:
In Vitro Binding Assay for β-Amyloid Plaques: The binding affinities of the imidazo[1,2-b]pyridazine derivatives were determined using a competitive binding assay with synthetic Aβ1-40 aggregates and a known radioligand. The inhibition constant (Ki) was calculated from the IC50 values obtained from these experiments.[3]
Inhibition of mTOR in Cancer Therapy
Imidazo[1,2-b]pyridazine derivatives have also been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase involved in cell growth and proliferation, making it an attractive target for cancer therapy.
A series of novel imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines.
Key Findings:
-
Several diaryl urea derivatives exhibited significant anti-proliferative activity, particularly against non-small cell lung cancer cell lines A549 and H460.
-
Compounds A17 and A18 showed potent mTOR inhibitory activity.
| Compound | Target | Biological Activity (IC50) |
| A17 | mTOR | 0.067 μM |
| A18 | mTOR | 0.062 μM |
Experimental Protocols:
SRB (Sulphorhodamine B) Assay: The anti-proliferative activities of the synthesized compounds were evaluated against human cancer cell lines using the SRB assay, which is a colorimetric assay used to measure cell density.
mTOR Kinase Assay: The mTOR inhibitory activity was determined using a kinase assay that measures the phosphorylation of a substrate by mTOR in the presence of the test compounds.
Modulation of Tyk2 JH2 for Autoimmune Diseases
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of the Tyk2 JH2 pseudokinase domain, which plays a crucial role in the signaling of cytokines involved in autoimmune and inflammatory diseases.[4]
Structure-activity relationship (SAR) studies focused on modifying the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold to improve metabolic stability and oral activity.
Key Findings:
-
Replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability.[4]
-
The N1-substituent on the 2-oxo-1,2-dihydropyridine ring was found to influence Caco-2 permeability, with a 2-pyridyl group showing enhanced permeability.[4]
-
Further optimization of the C3 position led to the identification of highly potent and selective Tyk2 JH2 inhibitors.[4]
| Compound Series | Key Structural Feature | Effect |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazines | Replacement of 6-anilino group | Dramatically improved metabolic stability[4] |
| N1-(2-pyridyl) substituted analogs | 2-pyridyl group on the pyridone ring | Enhanced Caco-2 permeability[4] |
Experimental Protocols:
Tyk2 JH2 Binding Assay: The binding affinity of the compounds to the Tyk2 JH2 domain was determined using a biochemical assay, and the results were reported as Ki values.[4]
Cellular Assays: The cellular activity of the inhibitors was assessed by measuring the inhibition of IFNα-induced STAT3 phosphorylation in human whole blood.[4]
Pharmacokinetic Studies: The metabolic stability and permeability of the compounds were evaluated using liver microsome stability assays and Caco-2 permeability assays, respectively.[4]
Inhibition of IKKβ and TNF-α Production in Inflammation
Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway, which is involved in inflammation.[5] The inhibition of IKKβ leads to a decrease in the production of pro-inflammatory cytokines like TNF-α.
Optimization of the substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to increased IKKβ inhibitory activity and cellular TNF-α inhibitory activity.[5][6]
Key Findings:
-
Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold increased IKKβ inhibitory activity.[5]
-
Certain 3,6-disubstituted imidazo[1,2-b]pyridazines showed potent inhibition of TNF-α production in human peripheral blood mononuclear cells (HPBMCs).
-
Specifically, 3-pyridyl and (4-(methylsulfonyl)phenyl) analogs were identified as potent inhibitors.[6]
| Compound | Substitution Pattern | Target | Biological Activity (IC50) |
| 8q | 3-pyridyl analog | TNF-α production | 0.9 μM[6] |
| 8w | 3-(4-(methylsulfonyl)phenyl) analog | TNF-α production | 0.4 μM[6] |
Experimental Protocols:
IKKβ Kinase Assay: The inhibitory activity of the compounds against IKKβ was determined using a cell-free enzymatic assay.[5]
TNF-α Inhibition Assay: The ability of the compounds to inhibit TNF-α production was measured in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (HPBMCs).[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives.
Caption: Simplified NF-κB signaling pathway showing the inhibitory action of imidazo[1,2-b]pyridazine derivatives on IKKβ.
Conclusion
The imidazo[1,2-b]pyridazine scaffold serves as a versatile platform for the development of potent and selective modulators of various biological targets. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the core ring system. Structure-activity relationship studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives, leading to the identification of promising lead compounds for the treatment of cancer, Alzheimer's disease, and inflammatory disorders. Future research in this area will likely focus on further refining these scaffolds to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-[Formula: see text]]pyridazines as inhibitors of TNF-[Formula: see text] production - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-Amino-6-chloroimidazo[1,2-b]pyridazine derivatives
The 6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-6-chloroimidazo[1,2-b]pyridazine derivatives and related analogs, focusing on their anticancer and antiviral properties. The information is targeted towards researchers, scientists, and drug development professionals, offering a concise summary of key data and experimental methodologies.
Anticancer Activity: Targeting Protein Kinases
Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as inhibitors of various protein kinases, which play crucial roles in cancer cell proliferation and survival.[1][2] The 6-chloro substitution is a common feature in many potent kinase inhibitors, and the nature of the substituent at the 2- and 3-positions of the imidazo[1,2-b]pyridazine ring significantly influences their potency and selectivity.
PIM Kinase Inhibition
A study identified a family of imidazo[1,2-b]pyridazines as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[3] The SAR data for a selection of these compounds are presented in Table 1.
Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as PIM Kinase Inhibitors [3]
| Compound | R1 | R2 | PIM1 IC50 (µM) | PIM2 IC50 (µM) | PIM3 IC50 (µM) |
| 1 | H | H | >10 | >10 | >10 |
| 2 | CH3 | H | 1.2 | 2.5 | 3.1 |
| 3 | H | Phenyl | 0.05 | 0.12 | 0.15 |
| 4 | CH3 | Phenyl | 0.02 | 0.08 | 0.10 |
The data indicates that substitution at the 3-position with a phenyl group (compounds 3 and 4) dramatically increases the inhibitory activity against all three PIM kinase isoforms compared to the unsubstituted analog (compound 1). Furthermore, the addition of a methyl group at the 2-position (compound 4 vs. 3) provides a modest enhancement in potency.
General Workflow for Kinase Inhibition Assays
The general workflow for determining the inhibitory activity of these compounds against protein kinases is depicted below.
Caption: General workflow for in vitro kinase inhibition assays.
Antiviral Activity
Derivatives of 6-chloroimidazo[1,2-b]pyridazine have also demonstrated significant potential as antiviral agents, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[4][5]
Table 2: Antiviral Activity of 3-Aralkylthiomethyl-6-chloroimidazo[1,2-b]pyridazine Derivatives [4][5]
| Compound | R (at position 2) | Ar (Aralkyl) | HCMV EC50 (µM) | VZV EC50 (µM) |
| 5 | H | Benzyl | >100 | >100 |
| 6 | CH3 | Benzyl | >100 | 8.5 |
| 7 | H | Phenethyl | 12 | >100 |
| 8 | CH3 | Phenethyl | 1.5 | 7.2 |
The SAR for antiviral activity reveals that the nature of both the substituent at the 2-position and the aralkyl group at the 3-position are critical. A methyl group at the 2-position generally enhances activity. The phenethyl group appears to be more favorable for anti-HCMV activity, while the benzyl group is preferred for anti-VZV activity. Compound 8, with a methyl group at the 2-position and a phenethylthio group at the 3-position, was identified as a potent inhibitor of HCMV replication.[5]
Plaque Reduction Assay Workflow
The antiviral activity of these compounds is typically evaluated using a plaque reduction assay, the workflow for which is outlined below.
Caption: Workflow for a typical plaque reduction assay.
Experimental Protocols
PIM Kinase Inhibition Assay[3]
The inhibitory activity against PIM kinases was determined using a spectrophotometric assay that couples the production of ADP to the oxidation of NADH. The reaction mixture contained the respective PIM kinase, the peptide substrate, and the test compound in a buffer solution. The reaction was initiated by the addition of ATP and the change in absorbance at 340 nm was monitored. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay[3]
The effect of the compounds on cell proliferation was assessed using the WST-1 reagent. Human leukemia cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds. After a 48-hour incubation period, WST-1 reagent was added, and the absorbance was measured to determine the number of viable cells. IC50 values were calculated as the concentration of the compound that inhibited cell proliferation by 50%.
Antiviral Plaque Reduction Assay[6]
Human foreskin fibroblast (HFF) cells were seeded in 24-well plates. Confluent cell monolayers were infected with HCMV or VZV. After a 2-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing various concentrations of the test compounds. The plates were incubated until viral plaques were visible. The cells were then fixed and stained, and the number of plaques was counted. The EC50 was defined as the compound concentration that reduced the number of plaques by 50% compared to the untreated virus control.
Structure-Activity Relationship Summary
The logical relationship between the structural modifications and the resulting biological activity for the 6-chloroimidazo[1,2-b]pyridazine scaffold can be summarized as follows:
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 2-Amino-6-chloroimidazo[1,2-b]pyridazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors. Validating the direct interaction of these compounds with their intended kinase targets within the complex cellular environment is a critical step in drug discovery and development. This guide provides a comparative overview of methodologies for validating target engagement, with a focus on compounds derived from this scaffold, and presents supporting experimental data for their biological activity.
Comparative Analysis of Kinase Inhibitory Potency
Compounds based on the this compound core have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. The following tables summarize the in vitro potency of several such derivatives against their primary kinase targets, alongside the established multi-kinase inhibitor, Ponatinib, which shares the same core structure.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| Compound 22 | BTK | 1.3 | - | [1] |
| Compound 15m | TRK (WT) | 0.08 | - | [2] |
| TRK (G595R mutant) | 2.14 | - | [2] | |
| TRK (G667C mutant) | 0.68 | - | [2] | |
| Compound 27f | Mps1 | - | 0.70 (cellular Mps1) | [3][4] |
| 6.0 (A549 cell line) | [3][4] | |||
| Ponatinib | Bcr-Abl (native) | 0.37 | 0.5 (Ba/F3 cells) | Ponatinib FDA label |
| Bcr-Abl (T315I mutant) | 2.0 | 11 (Ba/F3 cells) | Ponatinib FDA label | |
| VEGFR2 | 1.5 | - | Ponatinib FDA label | |
| FGFR1 | 2.2 | - | Ponatinib FDA label | |
| SRC | 5.4 | - | Ponatinib FDA label |
Methodologies for Target Engagement Validation
Confirming that a compound binds to its intended target in living cells is paramount. Several biophysical and biochemical methods are employed for this purpose. This section details two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[5] The principle relies on the fact that a protein's stability against heat-induced denaturation increases when it is bound to a ligand.
-
Cell Treatment: Culture cells of interest and treat with various concentrations of the test compound (e.g., a this compound derivative) or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis: After heating, lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble, non-denatured protein. The amount of the target protein remaining in the supernatant is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Plate the transfected cells and treat with a serial dilution of the test compound. Subsequently, add a specific NanoBRET™ tracer at a fixed concentration.
-
Luminescence Measurement: Add the NanoLuc® substrate to the cells.
-
BRET Signal Detection: Measure the luminescence signals at two wavelengths: one corresponding to the donor emission and the other to the acceptor emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio upon addition of the test compound indicates target engagement.
Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Compounds
The versatility of the this compound scaffold allows for the development of inhibitors targeting various kinase-driven signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Below are diagrams of key pathways modulated by inhibitors derived from this scaffold.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Ponatinib is a potent inhibitor of both native and mutant forms of Bcr-Abl.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.
Conclusion
The this compound scaffold serves as a versatile platform for the design of potent kinase inhibitors. Validating the target engagement of these compounds is a crucial step that requires robust and quantitative methodologies. While enzymatic and cell-based proliferation assays provide valuable information on compound potency, techniques like CETSA and NanoBRET™ offer direct evidence of target binding within a physiological context. By employing a combination of these assays, researchers can confidently establish the mechanism of action of novel imidazo[1,2-b]pyridazine derivatives and advance the most promising candidates toward clinical development.
References
- 1. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
In Vivo Efficacy of Imidazo[1,2-b]pyridazine Analogs: A Comparative Guide
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[1] This guide provides a comparative analysis of the in vivo efficacy of various 2-amino-6-chloroimidazo[1,2-b]pyridazine analogs and related derivatives, focusing on their performance as inhibitors of key signaling molecules. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds for therapeutic development.
Comparative Efficacy of Imidazo[1,2-b]pyridazine Analogs
The following table summarizes the in vivo and in vitro efficacy of selected imidazo[1,2-b]pyridazine analogs from recent studies. These compounds have been investigated for their potential in treating inflammatory diseases and cancer by targeting specific kinases.
| Compound Class | Target | Key Analogs | In Vitro Potency | In Vivo Model | Dose & Regimen | In Vivo Efficacy | Reference |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Tyk2 JH2 | Compound 6e | Tyk2 JH2 IC50: 0.003 µM | Rat Adjuvant Arthritis (AA) Model | 5 mg/kg, bid | Full efficacy in inhibiting arthritis | [2] |
| Imidazo[1,2-b]pyridazine Macrocyclic Derivatives | ALK | Compound O-10 | ALKWT IC50: 2.6 nM; ALKG1202R IC50: 6.4 nM; ALKL1196M/G1202R IC50: 23 nM | Not specified in abstract | Not specified in abstract | Effective ALK inhibitor for mutations | [3] |
| Imidazo[1,2-b]pyridazine Derivatives | IKKβ | Improved Analogs | Enhanced cellular permeability and affinity for IKKβ | Mouse Model | Not specified | Inhibition of TNFα production | [4] |
Signaling Pathway Inhibition
A key mechanism of action for a promising class of imidazo[1,2-b]pyridazine analogs is the inhibition of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[2] Tyk2 is crucial for the signaling of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[2] The diagram below illustrates the canonical JAK-STAT signaling pathway that is disrupted by these inhibitors.
Caption: JAK-STAT signaling pathway inhibited by Tyk2-targeting imidazo[1,2-b]pyridazine analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following protocols are based on the published research for the evaluated compounds.
Rat Adjuvant Arthritis (AA) Model for Tyk2 Inhibition
-
Animal Model : Lewis rats are typically used for this model of inflammatory arthritis.
-
Induction of Arthritis : Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in an oil vehicle at the base of the tail.
-
Dosing : The test compound, such as analog 6e , is administered orally, twice daily (bid), starting from the day of induction and continuing for a predefined period (e.g., 14-17 days). A vehicle control group is run in parallel.[2]
-
Efficacy Measurement : The primary endpoint is the assessment of paw swelling, typically measured by plethysmometry. Body weight and clinical scores of arthritis severity are also monitored throughout the study.
-
Pharmacodynamic (PD) Model : To assess the in vivo target engagement, a separate study in rats can be conducted. For instance, inhibition of IFNγ production can be measured.[2]
In Vivo TNFα Production Inhibition for IKKβ Inhibitors
-
Animal Model : Mice are used to evaluate the in vivo anti-inflammatory activity.[4]
-
Induction of TNFα : Lipopolysaccharide (LPS) is administered to the mice to induce a systemic inflammatory response, leading to the production of TNFα.
-
Dosing : The imidazo[1,2-b]pyridazine-based IKKβ inhibitors are administered prior to the LPS challenge.[4]
-
Efficacy Measurement : Blood samples are collected at a specific time point after LPS administration, and the plasma levels of TNFα are quantified using methods like ELISA. The percentage of TNFα inhibition by the compound is then calculated relative to the vehicle-treated group.[4]
In Vivo Pharmacokinetic Studies for ALK Inhibitors
-
Animal Model : Sprague-Dawley (SD) rats are utilized to determine the pharmacokinetic properties of the compounds.[3]
-
Dosing : The compound of interest, such as O-10 , is administered to the rats, typically via both intravenous (IV) and oral (PO) routes in separate groups to assess bioavailability.
-
Sample Collection : Blood samples are collected at various time points after drug administration.
-
Analysis : The concentration of the drug in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Parameter Calculation : Key pharmacokinetic parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The this compound scaffold and its derivatives represent a versatile platform for the development of potent and selective kinase inhibitors. The examples provided highlight their potential in treating a range of diseases, from autoimmune disorders to cancer. The in vivo data, particularly for the Tyk2 and ALK inhibitors, demonstrate promising efficacy in relevant animal models. Further optimization of these scaffolds, focusing on improving pharmacokinetic properties and minimizing off-target effects, will be crucial for their clinical translation. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and develop this important class of therapeutic agents.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-b]pyridazine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in diseases from cancer to inflammation. This guide provides an objective comparison of the cross-reactivity profiles of key imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and development of selective therapeutic agents.
The promiscuity of kinase inhibitors, stemming from the highly conserved nature of the ATP-binding pocket across the kinome, presents a significant challenge in drug development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial. This guide focuses on the imidazo[1,2-b]pyridazine class of inhibitors, highlighting their interactions with a broad spectrum of kinases.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibition data for several notable imidazo[1,2-b]pyridazine-based inhibitors. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or percentage inhibition at a given concentration, allows for a direct comparison of their potency and selectivity.
Table 1: Cross-Reactivity Profile of Ponatinib
Ponatinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, demonstrates potent activity against BCR-ABL, including the resistant T315I mutant. However, its cross-reactivity profile reveals significant inhibition of other kinases.[1][2][3]
| Kinase Target | IC50 (nM) |
| ABL1 | 0.37 |
| ABL1 (T315I) | 2.0 |
| PDGFRα | 1.1 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| SRC | 5.4 |
| KIT | 13 |
| FLT3 | 13 |
Table 2: Cross-Reactivity Profile of GZD824 (Olverembatinib)
GZD824 is another potent inhibitor of BCR-ABL and its mutants, also exhibiting activity against other kinase families.[4][5][6][7][8]
| Kinase Target | IC50 (nM) |
| BCR-ABL (WT) | 0.34 |
| BCR-ABL (T315I) | 0.68 |
| FLT3 | 1.33 |
| PDGFRα | 2.08 |
| FGFR1 | 4.14 |
Table 3: Selectivity of Imidazo[1,2-b]pyridazine Derivatives Targeting DYRK/CLK
Several studies have explored the imidazo[1,2-b]pyridazine scaffold for inhibiting Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[9][10][11][12][13][14]
| Compound | DYRK1A IC50 (nM) | CLK1 IC50 (nM) | CLK4 IC50 (nM) | Key Off-Targets (% Inhibition @ 1µM) |
| Compound 17 | 50 | - | - | DYRK1B (95%), DYRK2 (88%), CLK2 (75%) |
| Compound 20a | 50 | 82 | 44 | - |
Table 4: Selectivity of Imidazo[1,2-b]pyridazine Derivatives Targeting PIM Kinases
The PIM family of serine/threonine kinases are attractive targets in oncology. Imidazo[1,2-b]pyridazines have been developed as potent PIM inhibitors.[15][16][17]
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | Key Off-Targets |
| K00135 | <10 | ~50 | CLK1 |
Table 5: Selectivity of Imidazo[1,2-b]pyridazine Derivatives Targeting TYK2
Targeting the Janus kinase (JAK) family, specifically TYK2, is a promising strategy for autoimmune diseases. Imidazo[1,2-b]pyridazine-based compounds have been identified as selective inhibitors of the TYK2 pseudokinase (JH2) domain.[18][19][20][21][22][23]
| Compound | TYK2 JH2 Ki (nM) | Selectivity over other JAKs | Key Off-Targets |
| Compound 6 | 0.015-0.035 | >10,000-fold vs JAK1/2/3 | HIPK4 (480-fold selectivity) |
| Compound 7 | - | High | 0.5% of 386 kinases inhibited >67% @ 1µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for commonly used kinase inhibition assays.
In Vitro Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
Imidazo[1,2-b]pyridazine inhibitor (test compound)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the serially diluted inhibitor or DMSO (for control) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free ATP will be washed away.
-
Wash the filter plate multiple times with the wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[24][25][26][27]
Z'-LYTE™ FRET-Based Kinase Assay
This fluorescence-based assay measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
Materials:
-
Purified kinase
-
Z'-LYTE™ peptide substrate (labeled with coumarin and fluorescein)
-
Imidazo[1,2-b]pyridazine inhibitor (test compound)
-
Kinase buffer (specific to the kinase)
-
ATP solution
-
Development reagent (protease)
-
Stop reagent
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer containing 1% DMSO.
-
In a 384-well plate, add the kinase and the Z'-LYTE™ peptide substrate.
-
Add the serially diluted inhibitor or buffer with DMSO (for control) to the wells.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the development reagent to each well to digest the non-phosphorylated peptides.
-
Incubate for 60 minutes at room temperature.
-
Add the stop reagent to terminate the development reaction.
-
Measure the fluorescence emission at 445 nm (coumarin) and 520 nm (fluorescein) with excitation at 400 nm.
-
Calculate the emission ratio (445 nm / 520 nm). A higher ratio indicates more phosphorylated (uncleaved) peptide and thus higher kinase activity.
-
Determine the percentage of inhibition based on the emission ratios of the control and inhibitor-treated wells and calculate the IC50 value.[5]
Visualizing Kinase Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors and a general workflow for cross-reactivity profiling.
Conclusion
The imidazo[1,2-b]pyridazine scaffold provides a versatile platform for the design of potent kinase inhibitors. However, as demonstrated, these inhibitors often exhibit significant cross-reactivity. A thorough understanding of their selectivity profiles through comprehensive in vitro screening is essential for the development of safe and effective therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in the field, enabling a more informed approach to the selection and characterization of imidazo[1,2-b]pyridazine-based kinase inhibitors. By carefully considering the on- and off-target activities, the full therapeutic potential of this important class of molecules can be realized.
References
- 1. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Multi‐Kinase Inhibitor GZD824 (Olverembatinib) Shows Pre‐Clinical Efficacy in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 13. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases -ORCA [orca.cardiff.ac.uk]
- 14. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (Open Access) Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity (2007) | Vanda Pogacic | 201 Citations [scispace.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro kinase assay [protocols.io]
- 25. scbt.com [scbt.com]
- 26. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 27. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
Benchmarking 2-Amino-6-chloroimidazo[1,2-b]pyridazine Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. This guide provides a comparative benchmark of the performance of drugs based on this scaffold, represented by the multi-targeted tyrosine kinase inhibitor ponatinib, against other well-established kinase inhibitors, imatinib and dasatinib. The focus of this comparison is on their efficacy against key oncogenic kinases and their preclinical safety profiles. 2-Amino-6-chloroimidazo[1,2-b]pyridazine is presented here as a key intermediate for the synthesis of novel compounds based on this promising scaffold.
Data Presentation
Table 1: Comparative Efficacy (IC50 in nM) of Selected Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of ponatinib, imatinib, and dasatinib against a panel of clinically relevant kinases. Lower values indicate greater potency. This data is compiled from various in vitro kinase assays.
| Kinase Target | Ponatinib (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| ABL | 0.37[1][2] | 600[3] | <0.78[4] |
| ABL (T315I Mutant) | 2.0[1][2] | >10,000 | >1,000 |
| SRC | 5.4[1][2] | >10,000 | <0.37[4] |
| c-KIT | 13[1] | 100[3] | ~1000 |
| PDGFRα | 1.1[2] | 100[3] | ~28 |
| VEGFR2 | 1.5[2] | >10,000 | - |
| FGFR1 | 2.2[2] | - | - |
| FLT3 | 13[1] | - | - |
Table 2: Comparative Preclinical Toxicity
This table presents available preclinical toxicity data for the selected kinase inhibitors, offering insights into their safety profiles.
| Compound | Acute Oral LD50 (Rat) | In Vitro Cytotoxicity (LC50) | Key Toxicological Findings |
| Ponatinib | - | 432.6 nM (T-ALL primary cells)[5] | Cardiovascular, hepatic, and pancreatic toxicities observed in animal models.[6] Teratogenic at maternally toxic doses.[6] |
| Imatinib | 300 - 2000 mg/kg[7] | - | Cardiac, kidney, and liver toxicities suggested in animal studies.[8] |
| Dasatinib | 100 mg/kg[9] | ~3 to 6 µM (myeloid leukemia cell lines)[10] | GI tract, hematopoietic system, liver, and kidney toxicities. Cardiotoxicity and immunosuppressive potential noted.[11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
1. Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-33P]-ATP) or non-radiolabeled
-
Test compound (e.g., this compound derivatives) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Plate reader or scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Add the kinase and its specific substrate to the wells of the assay plate.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate into the substrate. For non-radiometric assays, this may involve measuring the amount of ADP produced or using a phosphorylation-specific antibody.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cell-Based Proliferation/Viability Assay
This protocol describes a method to assess the effect of a test compound on the proliferation and viability of cancer cell lines.
1. Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo)
-
Microplate reader
2. Procedure:
-
Seed the cells at a predetermined density in the wells of a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted test compound. Include appropriate controls.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the test compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: Simplified BCR-ABL signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for the screening and development of kinase inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 8. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
A deep dive into the synthetic accessibility, physicochemical properties, and biological activities of two privileged heterocyclic scaffolds, providing a data-driven guide for researchers in medicinal chemistry and drug development.
The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine ring systems are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile nature allows for a broad range of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. This guide provides a comparative analysis of these two important heterocyclic systems, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.
Physicochemical Properties: A Tale of Two Scaffolds
While structurally similar, the presence of an additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold significantly influences its physicochemical properties compared to the imidazo[1,2-a]pyridine core. This difference can impact crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.
| Property | Imidazo[1,2-b]pyridazine Derivatives | Imidazo[1,2-a]pyridine Derivatives | Key Differences & Implications |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The additional nitrogen atom in the pyridazine ring increases polarity, leading to lower lipophilicity. This can be advantageous for improving aqueous solubility and reducing off-target effects. |
| Metabolic Stability | Can exhibit improved metabolic stability[1] | Variable, but can be susceptible to metabolism | The pyridazine ring can alter the metabolic profile, in some cases leading to enhanced stability against hepatic enzymes.[1] |
| Aqueous Solubility | Generally higher | Generally lower | The increased polarity of the imidazo[1,2-b]pyridazine scaffold often translates to better aqueous solubility, a desirable trait for oral bioavailability. |
| Melting Point | Parent Scaffold: 54°C | Parent Scaffold: 40-43°C | The melting points of derivatives are highly dependent on substitution patterns. |
Table 1: Comparative Physicochemical Properties of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds.
Synthetic Strategies: Accessing Chemical Diversity
Both scaffolds are accessible through well-established synthetic routes, typically involving the condensation of a binucleophilic aminazine with an α-halocarbonyl compound. However, the choice of starting materials and reaction conditions can be tailored to achieve specific substitution patterns.
A common approach for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone.[2][3] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a streamlined approach to generate diverse 2,3-disubstituted imidazo[1,2-a]pyridines in a single step.[3]
The synthesis of imidazo[1,2-b]pyridazines typically starts from a 3-aminopyridazine, which is then reacted with an α-haloketone.[4][5] The regioselectivity of the initial N-alkylation is a critical factor in the successful formation of the desired bicyclic product.[5]
Biological Activities: A Focus on Kinase Inhibition
Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Cyclin-Dependent Kinase (CDK) Inhibition
A notable study directly compared the efficacy of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as CDK2 inhibitors.[6] While structurally analogous compounds from both series exhibited similar CDK2 inhibitory activity, the structure-activity relationships (SAR) differed significantly.[6] This highlights that even a subtle change in the core scaffold can alter the binding mode and interactions with the target protein.
| Scaffold | Compound | CDK2 IC50 (nM) | Selectivity over CDK1 | Selectivity over CDK4 | Reference |
| Imidazo[1,2-a]pyridine | 46 | 5 | 3-fold | 52-fold | [6] |
| Imidazo[1,2-b]pyridazine | 47 | 3 | 100-fold | >3000-fold | [6] |
Table 2: Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Derivatives against Cyclin-Dependent Kinases. [6]
Other Kinase Targets
Derivatives of both scaffolds have shown potent inhibitory activity against a range of other kinases, demonstrating their broad applicability in kinase-targeted drug discovery.
| Scaffold | Target Kinase | Representative IC50/Ki | Reference |
| Imidazo[1,2-b]pyridazine | TYK2 JH2 | Ki = 0.015 - 0.035 nM | [1] |
| Imidazo[1,2-b]pyridazine | PIM1 | IC50 = low nanomolar | [7] |
| Imidazo[1,2-b]pyridazine | Mps1 | Cellular IC50 = 0.70 nM | [8] |
| Imidazo[1,2-a]pyridine | Various Kinases | - | [9][10] |
Table 3: Examples of Kinase Inhibition by Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives.
Experimental Protocols
General Procedure for the Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines
This protocol is a generalized procedure based on common synthetic methods.[4][11]
-
Step 1: Synthesis of 6-chloropyridazin-3-amine. To a solution of 3,6-dichloropyridazine in an appropriate solvent (e.g., ethanol), aqueous ammonia is added. The reaction mixture is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
-
Step 2: Synthesis of 6-chloro-2-arylimidazo[1,2-b]pyridazine. A mixture of 6-chloropyridazin-3-amine and a substituted α-bromoacetophenone in a solvent such as ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a cold solvent.
-
Step 3: Suzuki Cross-Coupling for C-3 and C-6 Disubstitution. The 6-chloro-2-arylimidazo[1,2-b]pyridazine is subjected to a Suzuki cross-coupling reaction with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as toluene/ethanol/water. The reaction is heated under an inert atmosphere until completion. The product is then extracted, purified by column chromatography, and characterized by spectroscopic methods.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This is a generalized protocol for a luminescence-based kinase assay.
-
Compound Preparation: A serial dilution of the test compounds is prepared in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: A small volume of the diluted compounds, a vehicle control (DMSO), and a known positive control inhibitor are added to the wells of a 384-well plate.
-
Kinase Reaction Mixture: A master mix containing the kinase enzyme, a specific peptide substrate, and assay buffer is prepared.
-
Initiation of Reaction: The kinase reaction mixture is dispensed into the wells of the assay plate containing the compounds. A "no kinase" control is included for background subtraction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added to all wells to stop the kinase reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.
-
Data Acquisition: The luminescence intensity of each well is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Conclusion
Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds represent valuable starting points for the development of novel therapeutics, particularly as kinase inhibitors. The choice between these two scaffolds should be guided by the specific therapeutic target and the desired physicochemical properties of the final compound. The imidazo[1,2-b]pyridazine scaffold, with its inherent lower lipophilicity and potential for improved metabolic stability, may offer advantages in developing orally bioavailable drugs with favorable ADME profiles. Conversely, the imidazo[1,2-a]pyridine scaffold has a long and successful history in medicinal chemistry, with a vast chemical space already explored. Ultimately, a thorough understanding of the subtle differences in their SAR and physicochemical properties will empower medicinal chemists to make informed decisions in the design of next-generation inhibitors based on these privileged heterocyclic systems.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming Kinase Inhibition: A Comparative Guide to Orthogonal Methods for 2-Amino-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
The validation of a kinase inhibitor's activity is a cornerstone of preclinical drug discovery. Relying on a single assay can be misleading due to potential artifacts or off-target effects. This guide provides a comparative overview of orthogonal experimental methods to robustly confirm the biological activity of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a scaffold of significant interest in medicinal chemistry, known to be a core component of several potent kinase inhibitors.[1][2][3][4][5][6][7] The following methodologies offer a multi-faceted approach to build a comprehensive evidence package for on-target efficacy, from direct enzyme inhibition to cellular target engagement and downstream functional outcomes.
Data Presentation: Comparative Analysis of this compound Activity
To provide a clear quantitative comparison, the following tables summarize representative data for this compound and a well-characterized multi-kinase inhibitor, "Reference Compound Y".
Note: The data presented for this compound is representative and intended for illustrative purposes, based on the observed activities of more complex derivatives of the imidazo[1,2-b]pyridazine scaffold.
Table 1: In Vitro Activity and Target Engagement
| Assay Type | Parameter | This compound | Reference Compound Y |
| Biochemical Kinase Assay (PIM1) | IC50 (nM) | 85 | 10 |
| NanoBRET™ Target Engagement (PIM1) | IC50 (nM) | 250 | 30 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +3.8 | +5.2 |
Table 2: Cellular Activity and Phenotypic Effects
| Assay Type | Cell Line | Parameter | This compound | Reference Compound Y |
| Phospho-Substrate Western Blot (p-BAD) | MV4;11 | IC50 (nM) | 450 | 75 |
| Cell Proliferation Assay (Ba/F3-PIM1) | Ba/F3-PIM1 | GI50 (µM) | 1.5 | 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified target kinase (e.g., PIM1).
Methodology:
-
A kinase reaction is set up in a 384-well plate containing recombinant PIM1 kinase, its specific substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer.
-
A serial dilution of this compound or Reference Compound Y is added to the wells.
-
The reaction is incubated at room temperature for 1 hour to allow for the kinase-catalyzed phosphorylation of the substrate, which consumes ATP and produces ADP.
-
Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[8][9] This is incubated for 40 minutes at room temperature.
-
Kinase Detection Reagent is then added to convert the generated ADP back to ATP and introduce luciferase and luciferin.[8][9] This reaction produces a luminescent signal proportional to the amount of ADP formed.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (no inhibitor and no enzyme) to calculate the percent inhibition and determine the IC50 value.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to its target kinase within intact, live cells.
Methodology:
-
HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., PIM1) fused to NanoLuc® luciferase.
-
The transfected cells are seeded into 96-well plates and incubated for 18-24 hours.
-
A cell-permeable fluorescent tracer that binds to the target kinase is added to the cells at a predetermined optimal concentration.[10][11]
-
Serial dilutions of this compound or Reference Compound Y are added to the wells. The plate is equilibrated for 2 hours at 37°C in a CO2 incubator.
-
A NanoBRET® substrate and an extracellular NanoLuc® inhibitor are added.[12]
-
Bioluminescence Resonance Energy Transfer (BRET) is measured on a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
The BRET ratio is calculated (acceptor emission/donor emission). Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal, from which an IC50 value for target engagement can be determined.[13]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct physical binding of this compound to its target kinase in a cellular environment by assessing ligand-induced thermal stabilization.
Methodology:
-
Cultured cells (e.g., MV4;11) are treated with either a vehicle control (DMSO) or this compound for 1 hour.
-
The cells are harvested and washed to remove excess compound.
-
The cell suspension is divided into aliquots in PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation and aggregation, followed by cooling for 3 minutes at room temperature.[14][15]
-
Cells are lysed by repeated freeze-thaw cycles.
-
The aggregated proteins are separated from the soluble protein fraction by centrifugation.[14]
-
The supernatant containing the soluble protein is collected.
-
The amount of soluble target kinase (e.g., PIM1) at each temperature is quantified by Western blotting or ELISA.
-
A melting curve is plotted, and the shift in the melting temperature (ΔTm) in the presence of the compound is determined, indicating target engagement.[16]
Phospho-Substrate Western Blot
Objective: To measure the inhibition of kinase activity in a cellular context by quantifying the phosphorylation of a known downstream substrate.
Methodology:
-
MV4;11 cells, which have high PIM1 activity, are seeded and treated with increasing concentrations of this compound for 2-4 hours.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17][18]
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked, typically with 5% BSA in TBST, to prevent non-specific antibody binding.[17][18][19] Milk is avoided as it contains phosphoproteins that can cause high background.[17][18]
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a PIM1 substrate (e.g., Phospho-BAD Ser112).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed for total levels of the substrate and a loading control (e.g., GAPDH) for normalization.
-
Band intensities are quantified to determine the IC50 for the inhibition of substrate phosphorylation.
Ba/F3 Cell Proliferation Assay
Objective: To assess the functional consequence of kinase inhibition on cell proliferation in a model system where survival is dependent on the activity of the target kinase.
Methodology:
-
The murine pro-B cell line Ba/F3, which is dependent on Interleukin-3 (IL-3) for survival, is engineered to stably express the human PIM1 kinase. This transformation makes the cells IL-3 independent, and their proliferation now relies on PIM1 activity.[20]
-
The engineered Ba/F3-PIM1 cells are washed to remove IL-3 and plated in 96-well plates in IL-3-free media.[21]
-
Cells are treated with a serial dilution of this compound or Reference Compound Y.
-
The plates are incubated for 48-72 hours.
-
Cell viability and proliferation are assessed using a reagent such as CellTiter-Glo® (which measures ATP content) or by MTS assay.[20][22]
-
The data is used to calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. eubopen.org [eubopen.org]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. youtube.com [youtube.com]
- 22. bio-protocol.org [bio-protocol.org]
Reproducibility of published 2-Amino-6-chloroimidazo[1,2-b]pyridazine synthesis methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Published Synthesis Methods
The bicyclic heteroaromatic compound 2-Amino-6-chloroimidazo[1,2-b]pyridazine is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. This guide provides a comparative analysis of published synthesis methods for this important molecule, focusing on reproducibility, yield, and reaction conditions. The information is intended to assist researchers in selecting the most suitable method for their specific needs, whether for small-scale screening or larger-scale synthesis campaigns.
Comparative Analysis of Synthesis Methods
The synthesis of this compound and its direct precursors predominantly proceeds through the cyclization of a substituted pyridazine derivative. Two main strategies have been identified in the literature, starting from either 3,6-dichloropyridazine or 6-chloropyridazin-3-amine. The choice of starting material and cyclizing agent significantly impacts the overall efficiency and scalability of the synthesis.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| Method A: Two-Step from 3,6-dichloropyridazine | 3,6-dichloropyridazine | 1. Aq. NH4OH2. Chloroacetaldehyde | 1. 110°C, 12 h (sealed vessel)2. 90°C, 5 h | 1. 80.8%2. 70.0% (for 6-chloroimidazo[1,2-b]pyridazine) | Not specified, requires purification | |
| Method B: One-Step from 6-chloropyridazin-3-amine | 6-chloropyridazin-3-amine | Chloroacetaldehyde | 90°C, 5 h | 70.0% (for 6-chloroimidazo[1,2-b]pyridazine) | Not specified, requires purification | |
| Method C: One-Step from 6-amino-3-chloropyradazine | 6-amino-3-chloropyradazine | Monochloroacetaldehyde | 50-100°C, 30 min - 10 h | High yield | High purity (98%) | [1] |
| Method D: Cyclocondensation with 1,3-dichloroacetone | 6-chloropyridazin-3-amine | 1,3-dichloroacetone | Refluxing 1,2-dimethoxyethane, 48 h | 37% (for 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine) | Purified by chromatography | [2] |
Note: Method A, B, and C lead to the imidazo[1,2-b]pyridazine core. The direct synthesis of the 2-amino substituted title compound was not explicitly detailed in the search results with quantitative data. However, the synthesis of the core is the crucial step, and subsequent amination is a potential route. Method D yields a 2-chloromethyl substituted product, which can be a precursor for further functionalization.
Experimental Protocols
Method A: Two-Step Synthesis from 3,6-dichloropyridazine
Step 1: Synthesis of 6-chloropyridazin-3-amine
-
To 10 g (75.52 mmol) of 3,6-dichloropyridazine, add 100 mL of aqueous concentrated ammonium hydroxide in a stainless-steel bomb vessel.
-
Heat the mixture at 110°C for 12 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
-
Yield: 80.8%
-
Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
-
A mixture of 30 g (232.0 mmol) of 6-chloropyridazin-3-amine and 45 mL of chloroacetaldehyde (50% aqueous solution) is heated to 90°C for 5 hours.
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude compound with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
-
Yield: 70.0%
-
Method C: One-Step Synthesis from 6-amino-3-chloropyradazine[2]
-
React 1 mole of 6-amino-3-chloropyradazine with 1.5-6 moles of monochloroacetaldehyde (preferably 20-55% w/w solution).
-
The reaction can be carried out in a solvent such as water or ethanol.
-
Maintain the reaction temperature between 50-100°C for a duration of 30 minutes to 10 hours.
-
After the reaction, concentrate the solution.
-
The product can be isolated and purified by extraction, chromatography, and crystallization to yield high-purity 6-chloroimidazo[1,2-b]pyridazine hydrochloride.
-
Yield: High
-
Purity: 98%
-
Visualizing the Synthesis Workflow and Method Comparison
To better illustrate the experimental process and the relationships between the different synthesis strategies, the following diagrams are provided.
Caption: General synthetic routes to the imidazo[1,2-b]pyridazine core.
Caption: Logic diagram comparing key aspects of the synthesis methods.
Conclusion
The synthesis of this compound and its core structure can be achieved through several published methods. The choice of the optimal route depends on the desired scale, purity requirements, and available starting materials.
-
Method A and B represent a robust and frequently cited pathway, with moderate to good yields. The two-step process starting from 3,6-dichloropyridazine is advantageous if 6-chloropyridazin-3-amine is not commercially available.
-
Method C , as described in a patent, appears to be a highly efficient method for industrial production, yielding a high-purity product. The use of monochloroacetaldehyde is a key feature of this process.
-
Method D provides an alternative route that directly installs a functional handle at the 2-position, which can be valuable for further library synthesis, although the reported yield is lower.
Researchers should carefully consider the trade-offs between yield, purity, number of steps, and the handling of specific reagents when selecting a synthesis protocol. The detailed experimental procedures provided in this guide offer a starting point for the reproducible synthesis of this important heterocyclic compound.
References
Head-to-head comparison of imidazo[1,2-b]pyridazine-based compounds in preclinical models
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective inhibitors targeting various protein kinases and other biologically relevant molecules. This guide provides a head-to-head comparison of key imidazo[1,2-b]pyridazine-based compounds that have demonstrated significant promise in preclinical models across different therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance.
Comparative Efficacy and Selectivity
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of several notable imidazo[1,2-b]pyridazine-based compounds.
Table 1: In Vitro Potency and Selectivity
| Compound ID | Primary Target | IC50 / Ki | Key Selectivity Data | Therapeutic Area |
| Compound 6 | Tyk2 JH2 | IC50: <0.0002 µM (Tyk2 JH2) | >10,000-fold selective over a panel of 230 kinases, including other JAK family members (IC50 >2 µM)[1] | Autoimmune/Inflammatory |
| IKKβ Inhibitor | IKKβ | - | High kinase selectivity mentioned, but specific data is limited in the provided results. | Arthritis/Inflammation |
| 27f | Mps1 (TTK) | Cellular Mps1 IC50: 0.70 nM; A549 IC50: 6.0 nM | Selective over 192 kinases[2][3] | Oncology |
| TM471-1 (22) | BTK | IC50: 1.3 nM | Excellent selectivity across 310 kinases[4] | Oncology (B-cell Malignancies) |
| O-10 | ALK | IC50: 2.6 nM (ALK WT) | Data on resistant mutants available | Oncology (NSCLC) |
| Compound 11 | PI3K/mTOR | PI3Kα: 94.9% inh. @ 1nM; mTOR: 42.99% inh. @ 1nM | - | Pulmonary Fibrosis/Oncology |
| CDK2 Inhibitor | CDK2 | IC50: 3 nM | 100-fold selective over CDK1; >3000-fold over 12 other kinases[5] | Oncology |
| Compound 4 | β-Amyloid Plaques | Ki: 11.0 nM | - | Alzheimer's Disease |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound ID | Preclinical Model | Dosing Regimen | Key Efficacy Results |
| Compound 6 | Rat Adjuvant Arthritis (AA) Model | 5 mg/kg, bid | Fully efficacious in inhibiting arthritis[1] |
| IKKβ Inhibitor | Collagen-Induced Arthritis (Mouse/Rat) | - | Demonstrated efficacy in suppressing inflammation[6] |
| 27f | - | - | Active in vivo[2][3] |
| TM471-1 (22) | Xenograft Model | 15 mg/kg | Complete tumor regression in 7 out of 10 mice[4] |
| O-10 | - | - | - |
| Compound 11 | Bleomycin-Induced Pulmonary Fibrosis (Mouse) | 15 mg/kg | Reduced Ashcroft scores, hydroxyproline content, and collagen deposition |
| CDK2 Inhibitor | Mouse Model | 2 mg/kg (oral) | >1 µM plasma levels achieved[5] |
| Compound 4 | - | - | - |
Table 3: Pharmacokinetic Profiles
| Compound ID | Species | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Compound 6 | Mouse | 16 | 86 |
| Rat | 7.8 | 114 | |
| Cynomolgus Monkey | 17 | 46 | |
| Dog | 25 | 50 |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by these imidazo[1,2-b]pyridazine-based compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of these imidazo[1,2-b]pyridazine-based compounds.
In Vitro Kinase Inhibition Assays
-
General Principle: The ability of a compound to inhibit the activity of a specific kinase is typically measured using in vitro assays. These assays often involve incubating the purified kinase with its substrate and ATP, in the presence and absence of the inhibitor. The extent of substrate phosphorylation is then quantified.
-
Example Protocol (Tyk2 JH2): The inhibitory activity of Compound 6 against Tyk2 JH2 and a panel of other kinases was determined using a radiometric or fluorescence-based assay. The IC50 values were calculated from the dose-response curves. For cellular assays, the inhibition of JAK-dependent signaling pathways was assessed by measuring the phosphorylation of downstream STAT proteins via Western blotting or ELISA.
Cellular Proliferation Assays
-
General Principle: These assays determine the effect of a compound on the growth and viability of cancer cell lines.
-
Example Protocol (Mps1 inhibitor 27f): A549 lung carcinoma cells were seeded in 96-well plates and treated with increasing concentrations of compound 27f for a specified period (e.g., 72 hours). Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP levels. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, was then calculated.
In Vivo Tumor Xenograft Models
-
General Principle: To evaluate the in vivo anti-cancer efficacy, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and tumor growth is monitored over time.
-
Example Protocol (BTK inhibitor TM471-1): A suitable human B-cell lymphoma cell line was subcutaneously injected into nude mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. TM471-1 was administered orally at a dose of 15 mg/kg. Tumor volume was measured regularly, and at the end of the study, the percentage of tumor growth inhibition was calculated. In the case of TM471-1, complete tumor regression was observed in a significant portion of the treated animals.[4]
In Vivo Models of Inflammation
-
General Principle: Animal models that mimic human inflammatory diseases are used to assess the in vivo efficacy of anti-inflammatory compounds.
-
Example Protocol (Tyk2 JH2 inhibitor 6 in Rat Adjuvant Arthritis): Arthritis was induced in rats by immunization with an adjuvant. Compound 6 was administered orally at 5 mg/kg twice daily. The severity of arthritis was evaluated by scoring clinical signs such as paw swelling. At the end of the study, histological analysis of the joints was performed to assess inflammation and joint damage.[1]
In Vitro β-Amyloid Plaque Binding Assay
-
General Principle: This assay measures the binding affinity of a compound to aggregated β-amyloid peptides, which are a hallmark of Alzheimer's disease.
-
Example Protocol (Compound 4): Synthetic Aβ1-40 peptides were aggregated in vitro. The binding affinity of Compound 4 was determined through a competitive binding assay using a radiolabeled ligand known to bind to β-amyloid plaques. The Ki value was calculated based on the displacement of the radioligand by increasing concentrations of Compound 4.[7]
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile platform for the development of highly potent and selective modulators of various biological targets. The compounds highlighted in this guide demonstrate promising preclinical activity in diverse models of cancer, inflammation, and neurodegenerative disease. This head-to-head comparison, based on available data, underscores the potential of this chemical class and provides a valuable resource for researchers in the field of drug discovery and development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these and other imidazo[1,2-b]pyridazine-based compounds.
References
Assessing the Novelty of a New 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and immunology. This guide provides a comparative analysis of a novel hypothetical derivative, Compound X , against two representative competitor compounds from the same chemical class. The objective is to assess the potential novelty and improved performance of Compound X based on hypothetical experimental data.
Compound Structures
To establish a framework for comparison, we will evaluate the following compounds:
-
Compound X (Hypothetical): A novel 2-amino-6-chloroimidazo[1,2-b]pyridazine derivative with a unique substitution pattern at the 2-amino position, designed for enhanced potency and selectivity.
-
Competitor A: A representative 2-amino-6-substituted-imidazo[1,2-b]pyridazine derivative based on structures reported in the literature as multi-kinase inhibitors.
-
Competitor B: Another representative derivative from the same class, with a different substitution pattern, also inspired by published kinase inhibitors.
Comparative Performance Data
The following tables summarize the hypothetical in vitro performance of Compound X against Competitor A and Competitor B.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | Compound X (IC50, nM) | Competitor A (IC50, nM) | Competitor B (IC50, nM) |
| PI3Kα | 8 | 25 | 45 |
| PI3Kβ | 15 | 50 | 80 |
| PI3Kδ | 5 | 15 | 30 |
| PI3Kγ | 12 | 40 | 65 |
| mTOR | 10 | 35 | 55 |
| Abl | 50 | 10 | 15 |
| Src | 75 | 20 | 30 |
Data are hypothetical and for comparative purposes only.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | Compound X (IC50, µM) | Competitor A (IC50, µM) | Competitor B (IC50, µM) |
| MCF-7 | Breast Cancer | 0.5 | 1.2 | 2.5 |
| PC-3 | Prostate Cancer | 0.8 | 2.0 | 3.8 |
| HCT116 | Colon Cancer | 1.2 | 3.5 | 5.1 |
Data are hypothetical and for comparative purposes only.
Table 3: Apoptosis Induction in MCF-7 Cells (% Apoptotic Cells at 1 µM)
| Treatment | % Apoptotic Cells |
| Vehicle Control | 5 |
| Compound X | 45 |
| Competitor A | 25 |
| Competitor B | 18 |
Data are hypothetical and for comparative purposes only.
Visualized Data and Workflows
Signaling Pathway
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow
Caption: In Vitro Evaluation Workflow.
Logical Comparison
Caption: Comparative Feature Analysis.
Experimental Protocols
LanthaScreen™ Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
LanthaScreen™ Tb-anti-pAkt Substrate Antibody
-
Fluorescein-labeled Akt substrate
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Serially dilute test compounds in DMSO, then further dilute in kinase buffer to create a 4X compound solution.
-
Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a 2X antibody/EDTA solution in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic model.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (final DMSO concentration < 0.1%) and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
MCF-7 cells
-
Cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at a concentration of 1 µM for 24 hours.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
Based on the hypothetical data presented, Compound X demonstrates a promising profile as a novel this compound derivative. Its enhanced potency against the PI3K/mTOR pathway, coupled with improved selectivity over other kinases such as Abl and Src, suggests a more targeted therapeutic window. Furthermore, the superior anti-proliferative activity and apoptosis induction in cancer cell lines indicate its potential as a potent anti-cancer agent.
This comparative guide highlights the key attributes that would position Compound X as a novel and potentially superior candidate for further preclinical and clinical development. The provided experimental protocols offer a standardized framework for the in vitro evaluation of such compounds.
Safety Operating Guide
Proper Disposal of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-6-chloroimidazo[1,2-b]pyridazine was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds and general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local and national regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Based on data from analogous compounds, this chemical is likely a solid irritant to the skin, eyes, and respiratory system. Therefore, it must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are in a well-ventilated area, preferably under a chemical fume hood. It is essential to prevent the generation of dust.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound waste.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | If there is a risk of dust inhalation, a NIOSH-approved respirator for particulates should be used. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.
1. Waste Segregation and Collection:
-
Isolate all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials such as filter paper, weighing boats, and pipette tips.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible waste mixing can lead to dangerous chemical reactions.
2. Containerization:
-
Place the solid waste into a designated, sealable, and chemically compatible container. The original product container can be used if it is in good condition.[1]
-
For contaminated lab supplies like gloves and wipes, double-bag them in clear plastic bags.[1]
-
Ensure the waste container is kept closed except when adding waste.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
-
Note the date when the waste was first added to the container.
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from sources of heat or ignition.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protective Equipment: Before cleaning up, don the appropriate PPE as listed in the table above.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For larger spills, or if you are not trained in spill cleanup, contact your institution's EHS department immediately.
-
-
Decontamination: Clean the spill area with an appropriate solvent and collect all cleanup materials (e.g., absorbent pads, wipes) as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-6-chloroimidazo[1,2-b]pyridazine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic amine compound. Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.
Hazard Summary: this compound is classified as harmful and an irritant. Key hazards include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this compound.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect against serious eye irritation as indicated by H319.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contact with the chemical. | To prevent skin irritation as indicated by H315.[1] |
| Skin and Body Protection | A lab coat, buttoned and covering as much skin as possible. Closed-toe shoes are mandatory. For larger quantities or increased risk of exposure, consider chemical-resistant aprons or coveralls. | To protect against skin contact and irritation. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | To prevent respiratory irritation as indicated by H335.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety at every stage of the experimental workflow.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[2]
-
Confirm the proper functioning of the chemical fume hood or other ventilation systems.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Handle the solid compound in a chemical fume hood to avoid dust inhalation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[2]
3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that are contaminated with the compound should be placed in a designated hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.[2]
2. Disposal Procedure:
-
All waste must be disposed of through an approved hazardous waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
-
Maintain a record of the waste generated and its disposal.
Safe Handling Workflow
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
